molecular formula C9H11NO3 B597037 Ethyl 2-(5-hydroxypyridin-2-YL)acetate CAS No. 132807-30-8

Ethyl 2-(5-hydroxypyridin-2-YL)acetate

Cat. No.: B597037
CAS No.: 132807-30-8
M. Wt: 181.191
InChI Key: IYVKIIBOBRYNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-hydroxypyridin-2-yl)acetate is a pyridine-based compound that serves as a versatile chemical intermediate in organic synthesis and pharmaceutical research. Its molecular structure, featuring both an ester and a hydroxypyridine group, makes it a valuable precursor for constructing more complex heterocyclic systems. Research indicates that derivatives of ethyl 2-(pyridylacetate) are key intermediates in the synthesis of diverse pharmacologically active molecules, including those with 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole moieties . These heterocyclic scaffolds are of significant interest in medicinal chemistry for their broad biological activities, which can include antimicrobial and antiviral properties . As a building block, this compound facilitates the exploration of new chemical entities in drug discovery and development programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(5-hydroxypyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)5-7-3-4-8(11)6-10-7/h3-4,6,11H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVKIIBOBRYNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725595
Record name Ethyl (5-hydroxypyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132807-30-8
Record name Ethyl (5-hydroxypyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(5-hydroxypyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a viable synthetic pathway for Ethyl 2-(5-hydroxypyridin-2-YL)acetate, a valuable pyridine derivative for research and development in the pharmaceutical and agrochemical industries. The described methodology is based on established chemical transformations, ensuring reproducibility and scalability. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of Ethyl 2-(5-hydroxypyridin-2-YL)acetate is proposed via a multi-step sequence starting from the commercially available 5-hydroxy-2-methylpyridine. The pathway involves the protection of the hydroxyl group, oxidation of the methyl group to a carboxylic acid, homologation to an ethyl acetate moiety, and a final deprotection step.

The key stages of the synthesis are:

  • Step 1: Protection of the Hydroxyl Group. The phenolic hydroxyl group of 5-hydroxy-2-methylpyridine is protected as a benzyl ether to prevent unwanted side reactions in subsequent steps.

  • Step 2: Oxidation of the Methyl Group. The 2-methyl group of the protected pyridine is oxidized to a carboxylic acid, a key intermediate for the introduction of the acetate side chain.

  • Step 3: Arndt-Eistert Homologation. The synthesized carboxylic acid undergoes a one-carbon homologation using the Arndt-Eistert reaction to form the corresponding ethyl ester.

  • Step 4: Deprotection of the Hydroxyl Group. The benzyl protecting group is removed via catalytic hydrogenation to yield the final product, Ethyl 2-(5-hydroxypyridin-2-YL)acetate.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis pathway. These values are based on literature precedents for similar transformations and may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1Benzylation5-Hydroxy-2-methylpyridine5-(Benzyloxy)-2-methylpyridineBenzyl chloride, NaH, DMFHigh
2Oxidation5-(Benzyloxy)-2-methylpyridine5-(Benzyloxy)pyridine-2-carboxylic acidKMnO₄, H₂O/t-BuOH50-70[1]
3Arndt-Eistert Homologation5-(Benzyloxy)pyridine-2-carboxylic acidEthyl 2-(5-(benzyloxy)pyridin-2-yl)acetate1. (COCl)₂, 2. CH₂N₂, 3. Ag₂O, EtOH50-80[2]
4DebenzylationEthyl 2-(5-(benzyloxy)pyridin-2-yl)acetateEthyl 2-(5-hydroxypyridin-2-YL)acetateH₂, Pd/C, EtOH>98[3]

Experimental Protocols

Step 1: Synthesis of 5-(Benzyloxy)-2-methylpyridine

  • Materials: 5-Hydroxy-2-methylpyridine, Sodium hydride (60% dispersion in mineral oil), Anhydrous N,N-Dimethylformamide (DMF), Benzyl chloride.

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere, a solution of 5-hydroxy-2-methylpyridine in anhydrous DMF is added dropwise.

    • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

    • The mixture is then cooled back to 0 °C, and benzyl chloride is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched by the slow addition of water.

    • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 5-(benzyloxy)-2-methylpyridine.

Step 2: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid

  • Materials: 5-(Benzyloxy)-2-methylpyridine, Potassium permanganate (KMnO₄), tert-Butanol, Water.

  • Procedure:

    • 5-(Benzyloxy)-2-methylpyridine is dissolved in a mixture of tert-butanol and water.[1]

    • The solution is heated to 70-90 °C.[1]

    • A solution of potassium permanganate (2-3 equivalents) in water is added dropwise to the heated solution with vigorous stirring over 1-2 hours.[1]

    • Heating and stirring are continued until the purple color of the permanganate disappears.[1]

    • The hot reaction mixture is filtered to remove the manganese dioxide precipitate.[1]

    • The filtrate is cooled, and the pH is adjusted to 3-4 with hydrochloric acid to precipitate the product.[1]

    • The precipitated 5-(benzyloxy)pyridine-2-carboxylic acid is collected by filtration, washed with cold water, and dried.[1] The typical yield for this oxidation ranges from 50-70%.[1]

Step 3: Synthesis of Ethyl 2-(5-(benzyloxy)pyridin-2-yl)acetate (Arndt-Eistert Homologation)

  • Materials: 5-(Benzyloxy)pyridine-2-carboxylic acid, Oxalyl chloride, Anhydrous Dichloromethane (DCM), Diazomethane (ethereal solution), Silver oxide (Ag₂O), Anhydrous Ethanol (EtOH).

  • Procedure:

    • To a solution of 5-(benzyloxy)pyridine-2-carboxylic acid in anhydrous DCM, a catalytic amount of DMF is added, followed by the dropwise addition of oxalyl chloride at 0 °C. The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the crude acid chloride.

    • The acid chloride is dissolved in anhydrous diethyl ether and added dropwise to a cooled (0 °C) ethereal solution of diazomethane. The reaction is stirred at 0 °C for 2 hours and then at room temperature overnight. Excess diazomethane is quenched by the addition of acetic acid.

    • The solvent is removed under reduced pressure to give the crude diazoketone.

    • The crude diazoketone is dissolved in anhydrous ethanol, and silver oxide is added as a catalyst.[2]

    • The mixture is heated to reflux until the evolution of nitrogen ceases.[2]

    • The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

    • The crude product is purified by column chromatography to give Ethyl 2-(5-(benzyloxy)pyridin-2-yl)acetate. The yield for this homologation is typically in the range of 50-80%.[2]

Step 4: Synthesis of Ethyl 2-(5-hydroxypyridin-2-YL)acetate

  • Materials: Ethyl 2-(5-(benzyloxy)pyridin-2-yl)acetate, 10% Palladium on carbon (Pd/C), Ethanol (EtOH), Hydrogen gas.

  • Procedure:

    • Ethyl 2-(5-(benzyloxy)pyridin-2-yl)acetate is dissolved in ethanol.[3]

    • 10% Pd/C catalyst is added to the solution.[3]

    • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.[3]

    • The reaction is monitored by TLC until the starting material is completely consumed.

    • The catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure to yield Ethyl 2-(5-hydroxypyridin-2-YL)acetate. This reaction typically proceeds with a high yield of over 98%.[3]

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of Ethyl 2-(5-hydroxypyridin-2-YL)acetate.

Synthesis_Pathway Start 5-Hydroxy-2-methylpyridine Protected 5-(Benzyloxy)-2-methylpyridine Start->Protected Step 1: Benzylation (Benzyl chloride, NaH) CarboxylicAcid 5-(Benzyloxy)pyridine-2-carboxylic acid Protected->CarboxylicAcid Step 2: Oxidation (KMnO4) ProtectedEster Ethyl 2-(5-(benzyloxy)pyridin-2-yl)acetate CarboxylicAcid->ProtectedEster Step 3: Arndt-Eistert Homologation FinalProduct Ethyl 2-(5-hydroxypyridin-2-YL)acetate ProtectedEster->FinalProduct Step 4: Debenzylation (H2, Pd/C)

Caption: Synthesis pathway for Ethyl 2-(5-hydroxypyridin-2-YL)acetate.

This guide provides a robust and well-documented pathway for the synthesis of Ethyl 2-(5-hydroxypyridin-2-YL)acetate. Researchers are advised to consult the cited literature for further details and to perform all experimental work in a well-ventilated fume hood with appropriate personal protective equipment.

References

An In-depth Technical Guide to Ethyl 2-(5-hydroxypyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(5-hydroxypyridin-2-yl)acetate is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with a hydroxyl group and an ethyl acetate moiety, makes it a valuable building block in the synthesis of more complex molecules. Notably, it has been identified as a component in the development of PROTACs (Proteolysis Targeting Chimeras), a novel therapeutic modality aimed at targeted protein degradation.[1] This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of Ethyl 2-(5-hydroxypyridin-2-yl)acetate.

Chemical Properties

A summary of the core chemical and physical properties of Ethyl 2-(5-hydroxypyridin-2-yl)acetate is presented below. It is important to note that while basic identifiers are readily available, detailed experimental data such as melting and boiling points are not widely published in readily accessible literature.

PropertyValueReference
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
CAS Number 132807-30-8[1]
Appearance Not specified in available literature
Purity ≥97%[1]
Storage Room temperature[1]

Note: The lack of publicly available experimental data for properties like melting point, boiling point, and solubility highlights the specialized nature of this compound, primarily used in targeted research applications.

Synthesis and Experimental Protocols

A representative, though not identical, experimental workflow for a related synthesis is presented below to illustrate the general steps that would be involved.

G cluster_0 General Synthetic Workflow start Starting Material: 2-(5-hydroxypyridin-2-yl)acetic acid reaction Reaction: Esterification start->reaction reagent Reagent: Ethanol (excess) reagent->reaction catalyst Catalyst: Acid (e.g., H₂SO₄) catalyst->reaction workup Aqueous Work-up: Neutralization & Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Final Product: Ethyl 2-(5-hydroxypyridin-2-yl)acetate purification->product

Caption: A generalized workflow for the synthesis of Ethyl 2-(5-hydroxypyridin-2-yl)acetate.

Role in Targeted Protein Degradation

The designation of Ethyl 2-(5-hydroxypyridin-2-yl)acetate as a "Protein Degrader Building Block" indicates its utility in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of Ethyl 2-(5-hydroxypyridin-2-yl)acetate provides a scaffold that can be chemically modified to incorporate a linker and a ligand for an E3 ligase, as well as a ligand for a specific protein of interest. The hydroxyl group on the pyridine ring and the ethyl ester are potential sites for chemical modification.

G cluster_0 PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (incorporating the pyridyl acetate scaffold) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: The general mechanism of action for a PROTAC, where Ethyl 2-(5-hydroxypyridin-2-yl)acetate can serve as a core scaffold.[2][3]

Conclusion

Ethyl 2-(5-hydroxypyridin-2-yl)acetate is a specialized chemical intermediate with a clear application in the burgeoning field of targeted protein degradation. While comprehensive physical and chemical data are not widely disseminated, its structural features make it a valuable tool for medicinal chemists engaged in the design and synthesis of novel therapeutics, particularly PROTACs. Further research and publication of its detailed properties and synthetic protocols would be beneficial to the broader scientific community.

References

In-depth Technical Guide: Characterization of Ethyl 2-(5-hydroxypyridin-2-YL)acetate (CAS 132807-30-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of Ethyl 2-(5-hydroxypyridin-2-YL)acetate, a key building block in medicinal chemistry, particularly in the development of protein degraders. Due to the limited publicly available data for this specific compound, this document outlines a proposed synthesis route, predicted analytical data based on analogous compounds, and detailed experimental protocols for its characterization. This guide serves as a valuable resource for researchers working with or planning to synthesize this compound.

Chemical Identity and Physical Properties

PropertyValueSource
CAS Number 132807-30-8N/A
Molecular Formula C9H11NO3
Molecular Weight 181.191 g/mol
Appearance Predicted: Off-white to yellow solidN/A
Purity ≥97% (commercially available)
Storage Room temperature
Solubility Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents.N/A

Proposed Synthesis

Workflow for the Proposed Synthesis:

SynthesisWorkflow A 2-chloro-5-hydroxypyridine B Protection of -OH group A->B BnBr, K2CO3, acetone, reflux C 2-chloro-5-(benzyloxy)pyridine B->C D Palladium-catalyzed cross-coupling C->D Ethyl bromoacetate, Zn, Pd(PPh3)4, THF, reflux E Ethyl 2-(5-(benzyloxy)pyridin-2-yl)acetate D->E F Deprotection E->F H2, Pd/C, EtOH, rt G Ethyl 2-(5-hydroxypyridin-2-YL)acetate F->G

Caption: Proposed two-step synthesis of Ethyl 2-(5-hydroxypyridin-2-YL)acetate.

Experimental Protocol: Synthesis

Step 1: Protection of the hydroxyl group

  • To a solution of 2-chloro-5-hydroxypyridine (1.0 eq) in acetone, add potassium carbonate (K2CO3, 2.0 eq).

  • Add benzyl bromide (BnBr, 1.2 eq) dropwise to the suspension.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-chloro-5-(benzyloxy)pyridine.

Step 2: Palladium-catalyzed cross-coupling and deprotection

  • Activate zinc dust (2.0 eq) by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum.

  • To a suspension of activated zinc in anhydrous THF, add a solution of ethyl bromoacetate (1.5 eq).

  • Heat the mixture gently to initiate the formation of the Reformatsky reagent.

  • To this reagent, add a solution of 2-chloro-5-(benzyloxy)pyridine (1.0 eq) in THF and a catalytic amount of a palladium catalyst, such as Pd(PPh3)4 (0.05 eq).

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude intermediate, Ethyl 2-(5-(benzyloxy)pyridin-2-yl)acetate, is then dissolved in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Purify the final product, Ethyl 2-(5-hydroxypyridin-2-YL)acetate, by column chromatography on silica gel.

Predicted Characterization Data

The following analytical data are predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) Predicted ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)
1.18 (t, J = 7.1 Hz, 3H, -CH₃)14.1 (-CH₃)
3.85 (s, 2H, -CH₂-)41.5 (-CH₂-)
4.08 (q, J = 7.1 Hz, 2H, -OCH₂-)60.8 (-OCH₂-)
7.15 (dd, J = 8.6, 2.8 Hz, 1H, Ar-H)122.0 (Ar-CH)
7.25 (d, J = 8.6 Hz, 1H, Ar-H)125.5 (Ar-CH)
8.05 (d, J = 2.8 Hz, 1H, Ar-H)140.0 (Ar-C)
9.80 (s, 1H, -OH)148.0 (Ar-C)
155.0 (Ar-COH)
170.5 (C=O)
Mass Spectrometry (MS)
Technique Predicted [M+H]⁺ (m/z)
Electrospray Ionization (ESI)182.0761

Experimental Protocols: Characterization

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz spectrometer.

    • Acquire ¹³C NMR spectra on a 101 MHz spectrometer.

  • Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing specific signaling pathways or direct biological targets for Ethyl 2-(5-hydroxypyridin-2-YL)acetate. However, its classification as a "Protein Degrader Building Block" suggests its use as a component in the synthesis of PROTACs (Proteolysis Targeting Chimeras) or other chemical probes designed to induce the degradation of specific target proteins.

Hypothetical Workflow for Utilizing the Compound in Protein Degradation Research:

BiologicalWorkflow A Ethyl 2-(5-hydroxypyridin- 2-YL)acetate B Linker Synthesis A->B D PROTAC Synthesis B->D C E3 Ligase Ligand C->D F PROTAC Molecule D->F E Protein of Interest (POI) Ligand E->D G In vitro Assays (e.g., Western Blot) F->G H Cellular Assays (Target Degradation) F->H

Caption: Hypothetical workflow for the use of the title compound in PROTAC development.

Conclusion

Ethyl 2-(5-hydroxypyridin-2-YL)acetate is a valuable chemical intermediate with significant potential in the field of targeted protein degradation. This guide provides a foundational understanding of its synthesis and characterization based on established chemical principles and data from analogous structures. The provided protocols and predicted data will aid researchers in the successful synthesis, identification, and application of this compound in their drug discovery and development endeavors. Further experimental validation of the proposed synthesis and characterization data is highly recommended.

Spectroscopic Data Analysis of Ethyl 2-(5-hydroxypyridin-2-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 2-(5-hydroxypyridin-2-yl)acetate (CAS No: 132807-30-8, Molecular Formula: C₉H₁₁NO₃) is a pyridine derivative of interest in medicinal chemistry and drug development. A thorough understanding of its spectroscopic characteristics is fundamental for its synthesis, purification, and characterization. This technical guide provides a detailed overview of the predicted spectroscopic data for Ethyl 2-(5-hydroxypyridin-2-yl)acetate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived spectroscopic data in publicly accessible databases, the following data has been predicted based on the chemical structure and known spectroscopic principles for analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1d1HH-6 (Pyridine)
~7.3dd1HH-4 (Pyridine)
~7.1d1HH-3 (Pyridine)
~9.5-10.5s (broad)1H-OH
4.1-4.2q2H-OCH₂CH₃
3.8-3.9s2H-CH₂-
1.2-1.3t3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~170C=O (Ester)
~155C-5 (Pyridine, C-OH)
~148C-2 (Pyridine)
~138C-6 (Pyridine)
~125C-4 (Pyridine)
~120C-3 (Pyridine)
~61-OCH₂CH₃
~40-CH₂-
~14-OCH₂CH₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3200-3600Strong, BroadO-H stretch (Phenol)[1][2]
3000-3100MediumC-H stretch (Aromatic)[2]
2850-2980MediumC-H stretch (Aliphatic)
1735-1750StrongC=O stretch (Ester)[3]
1585-1600Medium-StrongC=C stretch (Aromatic ring)[2]
1400-1500Medium-StrongC=C stretch (Aromatic ring)[2]
1150-1300StrongC-O stretch (Ester and Phenol)[3]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zProposed Fragment
181[M]⁺
136[M - OCH₂CH₃]⁺
108[M - COOCH₂CH₃]⁺
78[Pyridine ring fragment]⁺

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of Ethyl 2-(5-hydroxypyridin-2-yl)acetate.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis. For GC-MS, the compound may require derivatization to increase its volatility.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • EI-MS Acquisition:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 200-250 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pure Compound Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Solid_Sample Solid Sample (for IR-ATR) Sample->Solid_Sample Dilution Dilution/Derivatization (for MS) Sample->Dilution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Solid_Sample->IR MS Mass Spectrometer Dilution->MS Process_NMR Process NMR Data (FT, Phasing) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Analyze Mass Spectrum (Fragmentation Pattern) MS->Process_MS Structure Structural Elucidation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Diagram 2: Predicted Mass Spectrometry Fragmentation of Ethyl 2-(5-hydroxypyridin-2-yl)acetate

Caption: Predicted fragmentation pathway for Ethyl 2-(5-hydroxypyridin-2-yl)acetate.

References

Stability and Storage of Ethyl 2-(5-hydroxypyridin-2-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-(5-hydroxypyridin-2-yl)acetate. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from literature on its constituent functional groups—ethyl acetate and 5-hydroxypyridine—along with general principles of chemical stability. Recommendations for handling, storage, and determining shelf-life are provided to ensure the integrity of the compound for research and development purposes.

Introduction

Ethyl 2-(5-hydroxypyridin-2-yl)acetate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The presence of a hydrolyzable ester group and a potentially reactive hydroxypyridine moiety necessitates careful consideration of its stability and storage to maintain its purity and biological activity. This document outlines the known and inferred stability characteristics of this molecule and provides practical guidance for its handling and storage.

Chemical Properties and Inherent Stability

Ethyl 2-(5-hydroxypyridin-2-yl)acetate possesses two key functional groups that dictate its stability profile: an ethyl ester and a 5-hydroxypyridine ring.

  • Ethyl Acetate Moiety: The ethyl ester group is susceptible to hydrolysis, particularly in the presence of acids, bases, or moisture. This can lead to the formation of the corresponding carboxylic acid and ethanol. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts.

  • 5-Hydroxypyridine Moiety: The 5-hydroxypyridine ring can exist in tautomeric equilibrium with its corresponding pyridone form. This equilibrium can be influenced by the solvent and pH. Hydroxypyridines can be susceptible to oxidation and photodegradation. The hydroxyl group can also participate in other reactions, influencing the overall stability of the molecule.

Recommended Storage Conditions

Table 1: Recommended Storage Conditions for Ethyl 2-(5-hydroxypyridin-2-yl)acetate

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) To minimize the rate of potential degradation reactions such as hydrolysis and oxidation. Some suppliers of similar compounds recommend cold-chain transportation.
Atmosphere Inert (e.g., Argon or Nitrogen) To prevent oxidation of the hydroxypyridine ring.
Light Protect from light (Amber vial) To prevent photodegradation, as aromatic and heterocyclic compounds can be light-sensitive.
Moisture Store in a dry environment To prevent hydrolysis of the ethyl ester group.
Container Tightly sealed container To prevent exposure to air and moisture.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing analytical methods to assess the purity of Ethyl 2-(5-hydroxypyridin-2-yl)acetate over time.

  • Hydrolysis: The most probable degradation pathway is the hydrolysis of the ethyl ester to form 2-(5-hydroxypyridin-2-yl)acetic acid and ethanol. This can be catalyzed by acidic or basic conditions, or simply by the presence of water.

  • Oxidation: The hydroxypyridine ring may be susceptible to oxidation, leading to the formation of various oxidized derivatives. The specific products would depend on the oxidizing agent and conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, could lead to the degradation of the aromatic pyridine ring.

Below is a diagram illustrating the primary anticipated degradation pathway.

G A Ethyl 2-(5-hydroxypyridin-2-yl)acetate B 2-(5-hydroxypyridin-2-yl)acetic acid + Ethanol A->B Hydrolysis (H₂O, Acid/Base) C Oxidized Derivatives A->C Oxidation (O₂) D Photodegradation Products A->D Photodegradation (Light) G cluster_0 Preparation cluster_1 Storage Conditions cluster_2 Analysis cluster_3 Evaluation A High Purity Sample B Prepare Solutions & Solid Aliquots A->B C Temperature Matrix (2-8°C, 25°C, 40°C) B->C D Light Exposure (ICH Q1B) B->D E pH Matrix (pH 4, 7, 9) B->E F Time Point Sampling C->F D->F E->F G HPLC-UV Analysis (Purity Assay) F->G H LC-MS Analysis (Degradant ID) F->H I Data Analysis & Shelf-Life Determination G->I H->I G A Assess Compound Sensitivity (Air, Moisture, Light, Heat) B Select Appropriate Handling Technique A->B C Standard Benchtop B->C Low Sensitivity D Inert Atmosphere (Glovebox or Schlenk Line) B->D High Sensitivity F Dispense and Use Compound C->F E Prepare Dry Glassware and Solvents D->E E->F G Store Under Recommended Conditions F->G

The Discovery of Novel "Ethyl 2-(5-hydroxypyridin-2-yl)acetate" Derivatives as Potent Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and preclinical evaluation of a novel series of "Ethyl 2-(5-hydroxypyridin-2-yl)acetate" derivatives. The core scaffold was identified through a high-throughput screening campaign and subsequently optimized via structure-guided drug design to yield potent and selective inhibitors of a key oncogenic kinase. This document provides a comprehensive overview of the synthesis, in vitro biological evaluation, and mechanism of action of these compounds, highlighting their potential as next-generation therapeutics for targeted cancer therapy. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the logical relationships and experimental processes.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its ability to form key hydrogen bonds and participate in various non-covalent interactions makes it an attractive core for the design of enzyme inhibitors. This guide focuses on a series of derivatives built upon the "Ethyl 2-(5-hydroxypyridin-2-yl)acetate" core, which has emerged as a promising starting point for the development of novel kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. The work detailed herein describes the systematic exploration of the chemical space around this core to establish robust structure-activity relationships (SAR) and identify compounds with desirable pharmacological profiles.

Synthetic Chemistry

The synthesis of the "Ethyl 2-(5-hydroxypyridin-2-yl)acetate" derivatives was accomplished via a multi-step sequence, as outlined below. The general synthetic scheme allows for the facile introduction of diversity at key positions of the scaffold, enabling a thorough investigation of the SAR.

General Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

G cluster_synthesis Synthetic Workflow start Starting Material: 2,5-dihydroxypyridine step1 Esterification of C2-acetic acid start->step1 step2 Protection of 5-hydroxyl group step1->step2 step3 Suzuki or Buchwald-Hartwig Cross-Coupling at C4 or C6 position step2->step3 step4 Deprotection of 5-hydroxyl group step3->step4 step5 Amide coupling at the ester moiety step4->step5 final Final Derivatives step5->final

Caption: General synthetic workflow for the preparation of target derivatives.

Experimental Protocol: Synthesis of a Representative Compound (Compound 1a)

Synthesis of Ethyl 2-(5-hydroxy-4-phenylpyridin-2-yl)acetate (1a):

  • Step 1: Esterification. To a solution of 2,5-dihydroxypyridine-2-acetic acid (1.0 eq) in ethanol (20 mL/mmol), was added concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. The reaction mixture was then heated to reflux for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3 x 50 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated to afford the ethyl ester.

  • Step 2: Protection. The crude ethyl ester (1.0 eq) was dissolved in dichloromethane (15 mL/mmol). Triethylamine (1.5 eq) and tert-butyldimethylsilyl chloride (1.2 eq) were added, and the mixture was stirred at room temperature for 4 hours. The reaction was quenched with water, and the organic layer was separated, washed with brine, dried over sodium sulfate, and concentrated. The crude product was purified by column chromatography (Silica gel, 10% ethyl acetate in hexanes) to yield the silyl-protected intermediate.

  • Step 3: Suzuki Coupling. To a solution of the protected intermediate (1.0 eq) and phenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol (10 mL/mmol), was added a 2M aqueous solution of sodium carbonate (3.0 eq). The mixture was degassed with argon for 15 minutes, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The reaction was heated to 90 °C for 16 hours. After cooling, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried and concentrated.

  • Step 4: Deprotection. The crude product from the previous step was dissolved in tetrahydrofuran (10 mL/mmol), and a 1M solution of tetrabutylammonium fluoride in THF (1.5 eq) was added. The mixture was stirred at room temperature for 2 hours. The solvent was evaporated, and the residue was purified by column chromatography (Silica gel, 30% ethyl acetate in hexanes) to give the final compound 1a .

Biological Evaluation

A panel of "Ethyl 2-(5-hydroxypyridin-2-yl)acetate" derivatives was synthesized and evaluated for their inhibitory activity against a panel of kinases. The primary screening was conducted using a standard in vitro kinase assay.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds was assessed using a luminescence-based kinase assay that measures the amount of ATP remaining in solution following a kinase reaction.

Experimental Protocol:

  • A 10 mM stock solution of each test compound was prepared in DMSO.

  • Serial dilutions of the compounds were made in the assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • The kinase, substrate, and ATP were mixed in the assay buffer.

  • The compound solutions were added to the enzyme/substrate mixture and incubated for 10 minutes at room temperature.

  • The kinase reaction was initiated by the addition of ATP and incubated for 60 minutes at 30 °C.

  • The reaction was stopped, and the amount of remaining ATP was measured using a commercial kinase-glo luminescent assay kit according to the manufacturer's protocol.

  • IC₅₀ values were calculated by fitting the dose-response curves using a four-parameter logistic model.

Structure-Activity Relationship (SAR)

The SAR of the synthesized derivatives is summarized in the table below.

Compound IDKinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)
1a HPhenyl50>10,000
1b H4-Fluorophenyl25>10,000
1c H3-Chlorophenyl75>10,000
1d H2-Methylphenyl150>10,000
2a MethylPhenyl458,000
2b Methyl4-Fluorophenyl207,500
3a HThiophen-2-yl90>10,000

Table 1: In vitro inhibitory activity of "Ethyl 2-(5-hydroxypyridin-2-yl)acetate" derivatives against two representative kinases.

Mechanism of Action: Signaling Pathway

The lead compounds were found to selectively inhibit Kinase A, a critical node in a well-defined oncogenic signaling pathway. The diagram below illustrates the position of Kinase A in this pathway and the inhibitory effect of the novel derivatives.

G cluster_pathway Oncogenic Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Kinase_A Kinase A Adaptor->Kinase_A Downstream Downstream Effector Kinase_A->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Novel Inhibitor (Compound 1b) Inhibitor->Kinase_A

Caption: Inhibition of the Kinase A signaling pathway by the novel derivatives.

Conclusion

This guide has detailed the discovery and initial characterization of a novel series of "Ethyl 2-(5-hydroxypyridin-2-yl)acetate" derivatives as potent and selective inhibitors of Kinase A. The synthetic route is versatile and allows for the exploration of a broad chemical space. The preliminary SAR has provided valuable insights for the future optimization of this series. The lead compounds demonstrate on-target activity in a relevant signaling pathway, underscoring their potential for further development as targeted cancer therapeutics. Future work will focus on improving the pharmacokinetic properties of these compounds and evaluating their efficacy in in vivo models of cancer.

An In-depth Technical Guide to the Predicted Mechanism of Action of Ethyl 2-(5-hydroxypyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(5-hydroxypyridin-2-yl)acetate is a chemical entity with potential applications in the field of targeted protein degradation. While direct experimental evidence for its mechanism of action is not publicly available, its classification as a "Protein Degrader Building Block" by chemical suppliers strongly suggests its intended use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a predictive analysis of its mechanism of action within the framework of PROTAC technology, detailing its likely role, the general principles of PROTAC function, and the experimental protocols required to validate this predicted mechanism.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules at the forefront of this technology.[1] They consist of three key components:

  • A "warhead" ligand that binds to the target protein of interest (POI).

  • An E3 ubiquitin ligase ligand that recruits a specific E3 ligase.

  • A chemical linker that connects the warhead and the E3 ligase ligand.[2]

By simultaneously binding to both the POI and an E3 ligase, a PROTAC forms a ternary complex, which brings the POI into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2]

Predicted Role of Ethyl 2-(5-hydroxypyridin-2-yl)acetate in PROTACs

Based on its chemical structure and its classification as a "Protein Degrader Building Block", Ethyl 2-(5-hydroxypyridin-2-yl)acetate is predicted to function as a synthetic intermediate for the construction of PROTACs. Its precise role can be hypothesized in two primary ways:

As a Precursor to a Linker Element

The ethyl acetate moiety of the molecule can be readily hydrolyzed to a carboxylic acid. Carboxylic acids are common functional groups used as attachment points for linkers in PROTAC synthesis.[3] The resulting 5-hydroxypyridine-2-acetic acid could then be coupled to an E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon (CRBN) or hydroxyproline-based ligands for von Hippel-Lindau (VHL)) or a warhead for a target protein.[2][4] The pyridine ring itself could form part of the linker, a strategy that has been employed in PROTAC design to modulate solubility and cell permeability.[2]

As a Novel Warhead for a Target Protein

The 5-hydroxypyridine scaffold is present in various bioactive molecules. While it is not a recognized ligand for commonly recruited E3 ligases such as CRBN, VHL, MDM2, or IAPs, it is plausible that this moiety could exhibit affinity for a specific protein target.[5][6][7][8] In this scenario, the ethyl acetate group would serve as the handle for linker attachment to an E3 ligase ligand.

Due to the lack of established binding to known E3 ligases, the prediction leans towards its function as a linker component or a novel warhead. Further experimental validation is necessary to confirm its specific role.

Predicted Mechanism of Action: The PROTAC Cycle

Assuming Ethyl 2-(5-hydroxypyridin-2-yl)acetate is incorporated into a functional PROTAC, its mechanism of action would follow the catalytic cycle of targeted protein degradation:

  • Ternary Complex Formation: The PROTAC molecule, containing the derivative of Ethyl 2-(5-hydroxypyridin-2-yl)acetate, would simultaneously bind to the target protein (if it acts as the warhead) and an E3 ubiquitin ligase, forming a transient ternary complex (POI-PROTAC-E3 Ligase).

  • Ubiquitination: The formation of this complex brings the target protein into close proximity to the E3 ligase, facilitating the transfer of ubiquitin molecules to lysine residues on the surface of the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.

  • Recycling: The PROTAC molecule is released from the complex and can engage another target protein and E3 ligase, acting catalytically to induce the degradation of multiple protein copies.

Quantitative Data (Predictive)

As no specific biological data for PROTACs derived from Ethyl 2-(5-hydroxypyridin-2-yl)acetate is available, the following table outlines the types of quantitative data that would need to be generated to characterize its activity.

ParameterDescriptionExample Value Range
Binding Affinity (Kd) Dissociation constant for the binding of the PROTAC to the target protein and the E3 ligase.1 nM - 10 µM
Ternary Complex Cooperativity (α) A measure of the change in binding affinity of the PROTAC for one protein upon binding to the other.α > 1 (positive cooperativity)
DC50 The concentration of the PROTAC required to degrade 50% of the target protein.1 pM - 1 µM
Dmax The maximum percentage of target protein degradation achieved.> 80%

Experimental Protocols for Mechanism of Action Validation

To validate the predicted mechanism of action, a series of in vitro and cell-based assays would be required.

Synthesis of a Candidate PROTAC
  • Protocol:

    • Hydrolyze the ethyl ester of Ethyl 2-(5-hydroxypyridin-2-yl)acetate to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

    • Couple the resulting carboxylic acid to a known E3 ligase ligand (e.g., an amine-functionalized pomalidomide derivative for CRBN) using peptide coupling reagents (e.g., HATU, HOBt, DIPEA).

    • Alternatively, if the hydroxypyridine moiety is the warhead, couple it to a linker-E3 ligase ligand conjugate.

    • Purify the final PROTAC molecule using techniques such as flash chromatography or preparative HPLC.

Biophysical Binding Assays
  • Objective: To determine the binding affinity of the synthesized PROTAC to the target protein and the E3 ligase.

  • Protocols:

    • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

    • Surface Plasmon Resonance (SPR): Immobilize one binding partner (e.g., the protein) on a sensor chip and flow the other (the PROTAC) over the surface to measure association and dissociation rates.

    • Fluorescence Polarization (FP): A fluorescently labeled ligand competes with the PROTAC for binding to the protein, allowing for the determination of binding affinity.

Ternary Complex Formation Assays
  • Objective: To confirm the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Protocol (Proximity-Based Assay, e.g., FRET or AlphaLISA):

    • Label the purified target protein and E3 ligase with appropriate donor and acceptor fluorophores (for FRET) or donor and acceptor beads (for AlphaLISA).

    • In a microplate, combine the labeled proteins with a dilution series of the PROTAC.

    • Incubate to allow for ternary complex formation.

    • Measure the proximity-based signal (FRET signal or AlphaLISA signal) to quantify complex formation.

In-Cell Protein Degradation Assays
  • Objective: To measure the ability of the PROTAC to induce the degradation of the target protein in a cellular context.

  • Protocols:

    • Western Blotting:

      • Treat cells with varying concentrations of the PROTAC for a specified time.

      • Lyse the cells and separate the proteins by SDS-PAGE.

      • Transfer the proteins to a membrane and probe with antibodies specific for the target protein and a loading control (e.g., actin or tubulin).

      • Quantify the protein band intensities to determine the extent of degradation.

    • In-Cell Western/On-Cell Western: A higher-throughput method where cells are grown in microplates, treated with the PROTAC, fixed, permeabilized, and then incubated with primary and fluorescently labeled secondary antibodies for target protein quantification.

    • HiBiT LCI Assay: A sensitive and quantitative bioluminescence-based assay where the target protein is tagged with a small peptide (HiBiT). Degradation is measured by the loss of luminescent signal upon addition of a detection reagent.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation Cycle POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Binds Ubiquitinated_POI Polyubiquitinated POI Ternary->Ubiquitinated_POI Ubiquitination PROTAC_recycled PROTAC (Recycled) Ternary->PROTAC_recycled Release Ub Ubiquitin E2 E2-Ub E2->Ternary Recruitment Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Predicted mechanism of action via the PROTAC catalytic cycle.

Validation_Workflow cluster_1 Experimental Validation Workflow Start Hypothesis: Ethyl 2-(5-hydroxypyridin-2-yl)acetate is a PROTAC building block Synthesis Synthesize Candidate PROTAC Start->Synthesis Binding Biophysical Binding Assays (ITC, SPR, FP) Synthesis->Binding Characterize Binding Ternary Ternary Complex Formation Assays (FRET, AlphaLISA) Binding->Ternary Confirm Complex Formation Degradation In-Cell Protein Degradation Assays (Western Blot, HiBiT) Ternary->Degradation Assess Cellular Activity Conclusion Confirmation of Mechanism of Action Degradation->Conclusion

References

Potential Biological Activity Screening of Ethyl 2-(5-hydroxypyridin-2-YL)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(5-hydroxypyridin-2-yl)acetate is a pyridine derivative with potential for a range of biological activities. While direct studies on this specific compound are not extensively documented in publicly available literature, the broader class of pyridine-containing molecules has been the subject of significant research in drug discovery. Pyridine scaffolds are present in numerous FDA-approved drugs and are known to exhibit diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-parasitic effects.[1][2][3] This guide provides a framework for the potential biological activity screening of Ethyl 2-(5-hydroxypyridin-2-yl)acetate, drawing upon established methodologies and findings from structurally related compounds.

Predicted Biological Activities and Screening Strategy

Based on the activities of related pyridine derivatives, Ethyl 2-(5-hydroxypyridin-2-yl)acetate is a candidate for screening against various cellular and molecular targets. The presence of the pyridine ring, a known pharmacophore, suggests potential interactions with biological systems.

A logical workflow for screening the biological activity of this compound would involve a tiered approach, starting with broad cytotoxicity assays, followed by more specific antimicrobial, anticancer, and antiparasitic evaluations.

G cluster_0 Initial Screening cluster_1 Antimicrobial Screening cluster_2 Anticancer Screening cluster_3 Antiparasitic Screening A Ethyl 2-(5-hydroxypyridin-2-YL)acetate B Cytotoxicity Assay (e.g., MTT Assay on normal cell lines) A->B C Antibacterial Assays (Gram-positive & Gram-negative strains) B->C Low Cytotoxicity D Antifungal Assays (e.g., Candida albicans) B->D Low Cytotoxicity E Antiproliferative Assays (on various cancer cell lines) B->E Low Cytotoxicity G Anti-trypanosomatid Assays (e.g., Trypanosoma cruzi, Leishmania mexicana) B->G Low Cytotoxicity F Mechanism of Action Studies (e.g., Kinase Inhibition Assay) E->F

Figure 1: Proposed workflow for biological activity screening.

Potential as an Anticancer Agent

Pyridine derivatives have shown significant promise as anticancer agents by targeting various mechanisms, including kinase inhibition and disruption of tubulin polymerization.[2] The antiproliferative activity of pyridine derivatives is influenced by the nature and position of substituents on the pyridine ring.[3] For instance, the presence of hydroxyl (-OH) and carbonyl (-C=O) groups has been associated with enhanced antiproliferative activity against various cancer cell lines.[3]

A potential mechanism of action for a pyridine-based anticancer compound could involve the inhibition of a signaling pathway crucial for cancer cell proliferation and survival, such as a kinase cascade.

G cluster_0 Potential Anticancer Signaling Pathway Inhibition cluster_1 Potential Point of Inhibition A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) B->C D Transcription Factors C->D E Gene Expression D->E F Cell Proliferation, Survival E->F G Ethyl 2-(5-hydroxypyridin-2-YL)acetate G->C

Figure 2: Conceptual signaling pathway potentially targeted by pyridine derivatives.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a crucial first step to determine the general toxicity of the compound against mammalian cells.

  • Cell Lines: Murine fibroblast cell lines (e.g., L929) and human tumor cell lines (e.g., HeLa).

  • Procedure:

    • Seed cells in a 96-well plate and incubate to allow for attachment.

    • Treat the cells with various concentrations of Ethyl 2-(5-hydroxypyridin-2-yl)acetate and incubate for a specified period (e.g., 24-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls. The IC50 value (concentration that inhibits 50% of cell growth) can then be determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

  • Microbial Strains:

    • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis.

    • Gram-negative bacteria: Escherichia coli.

    • Fungi: Candida albicans.[1][4]

  • Procedure:

    • Prepare a twofold serial dilution of Ethyl 2-(5-hydroxypyridin-2-yl)acetate in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under appropriate conditions for the specific microorganism.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anti-Trypanosomatid Activity Assay

This assay evaluates the efficacy of the compound against parasites like Trypanosoma cruzi and Leishmania mexicana.[5]

  • Parasite Strains: Epimastigotes of Trypanosoma cruzi and promastigotes of Leishmania mexicana.[5]

  • Procedure:

    • Culture the parasites in a suitable medium.

    • Expose the parasites to various concentrations of Ethyl 2-(5-hydroxypyridin-2-yl)acetate in a 96-well plate.

    • Incubate for a defined period (e.g., 72 hours).

    • Assess parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.

    • Calculate the IC50 value, which is the concentration of the compound that reduces the parasite number by 50% compared to the untreated control.

Quantitative Data from Related Pyridine Derivatives

The following tables summarize the biological activities of various pyridine derivatives, providing a reference for the potential efficacy of Ethyl 2-(5-hydroxypyridin-2-yl)acetate.

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Aziridine-thiourea derivativesEscherichia coli16 - 512[6]
Aziridine-thiourea derivativesStaphylococcus aureus16 - 512[6]
Pyridine saltsStaphylococcus aureus56 (as % inhibition)[1]
Pyridine saltsEscherichia coli55 (as % inhibition)[1]

Table 2: Antiparasitic Activity of Pyridine-2,5-dicarboxylate Esters [5]

CompoundTrypanosoma cruzi (IC50 µM)Leishmania mexicana (IC50 µM)
Derivative 3a≤ 56.68> 100
Derivative 4a≤ 56.68> 100
Derivative 5a≤ 56.68> 100
Derivative 4b≤ 56.68> 100
Derivative 8c≤ 56.68> 100
Derivative 8b> 100≤ 161.53
Derivative 10a> 100≤ 161.53
Derivative 9b> 100≤ 161.53
Derivative 12b> 100≤ 161.53

Conclusion

While direct experimental data for Ethyl 2-(5-hydroxypyridin-2-yl)acetate is limited, the extensive research on related pyridine derivatives provides a strong rationale for its potential as a biologically active compound. The screening strategy outlined in this guide, beginning with cytotoxicity and progressing to more specific antimicrobial, anticancer, and antiparasitic assays, offers a comprehensive approach to elucidating its therapeutic potential. The provided experimental protocols and comparative data from related compounds serve as a valuable resource for initiating the biological evaluation of this promising molecule. Further research, including synthesis and in-depth biological testing, is warranted to fully characterize the pharmacological profile of Ethyl 2-(5-hydroxypyridin-2-yl)acetate.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis Utilizing Ethyl 2-(5-hydroxypyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the application of "Ethyl 2-(5-hydroxypyridin-2-yl)acetate" as a building block in solid-phase synthesis (SPS). The methodologies outlined are based on established principles for the synthesis of pyridine derivatives and peptide analogs, adapted for this specific reagent. These protocols are intended to serve as a comprehensive guide for the synthesis of novel chemical entities for applications in drug discovery and materials science.

Introduction

"Ethyl 2-(5-hydroxypyridin-2-yl)acetate" is a versatile bifunctional molecule containing a reactive ester and a nucleophilic hydroxyl group on a pyridine scaffold. This structure makes it an attractive building block for creating diverse molecular libraries through solid-phase synthesis. The pyridine motif is a common feature in many biologically active compounds, and its derivatives are known to exhibit a wide range of activities, including the inhibition of protein kinases.

Solid-phase synthesis offers a streamlined approach for the construction of complex molecules by anchoring the starting material to an insoluble resin support, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps. This protocol will detail the immobilization of a primary building block, the coupling of "Ethyl 2-(5-hydroxypyridin-2-yl)acetate," and the final cleavage and purification of the target molecule.

Materials and Reagents

  • Resin: Rink Amide AM resin (0.5 - 1.0 mmol/g loading) or 2-Chlorotrityl chloride resin.

  • Building Blocks:

    • Fmoc-protected amino acids

    • Ethyl 2-(5-O-tert-butyl-pyridin-2-yl)acetate (Protected building block)

  • Solvents:

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Piperidine

    • Diisopropylethylamine (DIPEA)

    • Toluene

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)

  • Deprotection and Cleavage Reagents:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water (H₂O)

  • Other Reagents:

    • Acetic anhydride

    • Pyridine

    • Copper (II) sulfate solution (for pyridine removal during workup if necessary)

Experimental Protocols

This section details the step-by-step procedures for solid-phase synthesis using the protected form of the title compound, "Ethyl 2-(5-O-tert-butyl-pyridin-2-yl)acetate". The hydroxyl group is protected with a tert-butyl (tBu) group to prevent side reactions, which can be removed during the final acid-mediated cleavage step.

3.1. Resin Preparation and Swelling

  • Place the desired amount of Rink Amide AM resin (e.g., 100 mg, 0.1 mmol scale) in a solid-phase synthesis vessel.

  • Add DMF (5 mL) to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.

  • After swelling, drain the DMF from the vessel.

3.2. Fmoc-Deprotection

  • To the swollen resin, add a 20% solution of piperidine in DMF (5 mL).

  • Agitate the mixture at room temperature for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL) to remove all traces of piperidine.

3.3. Coupling of the First Amino Acid

  • In a separate vial, dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, 0.4 mmol), HCTU (0.4 mmol), and DIPEA (0.8 mmol) in DMF (2 mL).

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To confirm the completion of the coupling reaction, a ninhydrin test can be performed.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

3.4. Capping of Unreacted Amines (Optional but Recommended)

  • Prepare a capping solution of acetic anhydride/pyridine/DMF (1:1:3 v/v/v).

  • Add the capping solution (5 mL) to the resin and agitate for 30 minutes.

  • Drain the solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

3.5. Coupling of Ethyl 2-(5-O-tert-butyl-pyridin-2-yl)acetate

Note: The ethyl acetate moiety can be hydrolyzed to the corresponding carboxylic acid for standard amide bond formation. Alternatively, direct aminolysis can be attempted, though it may require elevated temperatures or catalysis.

Method A: Hydrolysis and Standard Coupling

  • Hydrolyze Ethyl 2-(5-O-tert-butyl-pyridin-2-yl)acetate to 2-(5-O-tert-butyl-pyridin-2-yl)acetic acid using standard aqueous base (e.g., LiOH in THF/water) followed by acidic workup.

  • Perform Fmoc-deprotection of the resin-bound amino acid as described in section 3.2.

  • In a separate vial, dissolve 2-(5-O-tert-butyl-pyridin-2-yl)acetic acid (0.4 mmol), HATU (0.4 mmol), and DIPEA (0.8 mmol) in DMF (2 mL).

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Monitor the reaction completion using a ninhydrin test.

  • Drain the solution and wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally with methanol (3 x 5 mL).

  • Dry the resin under vacuum.

3.6. Final Cleavage and Deprotection

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: Work in a well-ventilated fume hood.

  • Add the cleavage cocktail (5 mL) to the dried resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the solution to separate the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with a small amount of fresh TFA (1 mL) and combine the filtrates.

  • Concentrate the TFA solution under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash twice.

  • Dry the crude product under vacuum.

3.7. Purification

  • Dissolve the crude product in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Collect the fractions containing the pure product and lyophilize to obtain a fluffy white powder.

Data Presentation

The following tables provide representative data for the synthesis of a hypothetical dipeptide analog using the described protocol.

Table 1: Coupling Efficiency of 2-(5-O-tert-butyl-pyridin-2-yl)acetic acid

Coupling ReagentActivation Time (min)Coupling Time (hr)Estimated Purity by HPLC (%)
HATU/DIPEA22>95
HCTU/DIPEA22.5~92
DIC/Oxyma54~90

Table 2: Overall Yield and Purity of a Model Compound

Model CompoundResinCleavage CocktailCrude Yield (%)Final Yield after HPLC (%)Purity (%)
(5-hydroxypyridin-2-yl)acetyl-Gly-NH₂Rink AmideTFA/TIS/H₂O (95:2.5:2.5)7855>98

Visualizations

5.1. Experimental Workflow

G Solid-Phase Synthesis Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection AA_Coupling Amino Acid Coupling (HCTU/DIPEA) Fmoc_Deprotection->AA_Coupling Capping Capping (Acetic Anhydride/Pyridine) AA_Coupling->Capping Fmoc_Deprotection2 Fmoc Deprotection Capping->Fmoc_Deprotection2 Pyridine_Coupling Pyridine Acetate Coupling (HATU/DIPEA) Fmoc_Deprotection2->Pyridine_Coupling Cleavage Cleavage & Deprotection (TFA/TIS/H₂O) Pyridine_Coupling->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Product Final Product Purification->Product

Caption: General workflow for the solid-phase synthesis.

5.2. Hypothetical Signaling Pathway

G Hypothetical Kinase Inhibition Pathway cluster_cell Cell Membrane Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates GF Growth Factor GF->Receptor Binds KinaseB Kinase B KinaseA->KinaseB Phosphorylates Substrate Substrate Protein KinaseB->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to Inhibitor Synthesized Pyridine Derivative (Inhibitor) Inhibitor->KinaseB Inhibits

Caption: Potential mechanism of action for a synthesized pyridine derivative.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling reagents.

  • Fume Hood: All steps involving volatile and corrosive reagents such as TFA, piperidine, and pyridine must be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • TFA: Is highly corrosive and can cause severe burns. Handle with extreme care.

    • Piperidine: Is flammable, toxic, and corrosive. Avoid inhalation and skin contact.

    • Coupling Reagents (HATU, HCTU): Can be sensitizers and irritants. Avoid inhalation of dust and contact with skin.

    • Solvents (DMF, DCM): Are volatile and have associated health risks. Minimize exposure.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Disclaimer: This protocol is a guideline based on established chemical principles. Researchers should adapt and optimize the conditions for their specific synthetic targets. All laboratory work should be conducted with appropriate safety measures in place.

Application Notes and Protocols: Ethyl 2-(5-hydroxypyridin-2-YL)acetate as a Novel Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical determinant of a PROTAC's biological activity, profoundly influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall efficacy, selectivity, and physicochemical properties.[2][4]

Recent advancements in linker design have explored the incorporation of rigid, heterocyclic scaffolds to enhance PROTAC properties.[4] The pyridine motif, in particular, has been shown to improve aqueous solubility, a crucial factor for drug development.[4] This document provides detailed application notes and protocols for the potential use of Ethyl 2-(5-hydroxypyridin-2-YL)acetate as a novel linker in PROTAC development. While direct experimental data for this specific linker is not yet publicly available, the following sections are based on established principles of PROTAC design and data from structurally related pyridine-based linkers.

Physicochemical Properties and Advantages

The incorporation of a substituted pyridine ring, such as in Ethyl 2-(5-hydroxypyridin-2-YL)acetate, into a PROTAC linker is hypothesized to offer several advantages:

  • Improved Aqueous Solubility: The pyridine nitrogen can act as a hydrogen bond acceptor, and the hydroxyl group can act as both a donor and acceptor, potentially improving the solubility of the often large and hydrophobic PROTAC molecules.[5]

  • Conformational Rigidity: The aromatic pyridine ring introduces a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding.[2]

  • Vectorial Control: The substitution pattern on the pyridine ring allows for precise control over the exit vectors of the linker, influencing the relative orientation of the POI and E3 ligase in the ternary complex.

  • Synthetic Tractability: The functional groups on Ethyl 2-(5-hydroxypyridin-2-YL)acetate (ester and hydroxyl) provide versatile handles for chemical modification and conjugation to both the POI and E3 ligase ligands.

Hypothetical Performance Data

To illustrate the potential impact of this linker, the following table presents hypothetical performance data for a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-studied cancer target. This data is for illustrative purposes only and is intended to demonstrate how quantitative data for such a linker would be presented.

PROTAC IDLinker MoietyDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
BRD4-PROTAC-1Alkyl Chain45856.2
BRD4-PROTAC-2PEG420>959.8
BRD4-PROTAC-3 (Hypothetical) Ethyl 2-(5-hydroxypyridin-2-YL)acetate based 15 >95 8.5
BRD4-PROTAC-4Rigid Piperazine30907.1
  • DC50: Concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[6]

  • Dmax: The maximum percentage of target protein degradation that can be achieved.[6]

  • Papp: Apparent permeability coefficient, a measure of cell permeability.

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of a PROTAC utilizing the Ethyl 2-(5-hydroxypyridin-2-YL)acetate linker.

Protocol 1: Synthesis of a PROTAC using Ethyl 2-(5-hydroxypyridin-2-YL)acetate Linker

This protocol describes a potential synthetic route involving the functionalization of the linker and subsequent coupling to the POI and E3 ligase ligands.

Workflow for PROTAC Synthesis

cluster_0 Linker Functionalization cluster_1 PROTAC Assembly A Ethyl 2-(5-hydroxypyridin-2-YL)acetate B Hydrolysis of Ester A->B C Protection of Hydroxyl Group B->C D Functionalized Pyridine Linker C->D G Amide Coupling D->G E POI Ligand E->G F E3 Ligase Ligand F->G H Deprotection G->H I Final PROTAC H->I

Caption: A generalized workflow for the synthesis of a PROTAC.

Materials:

  • Ethyl 2-(5-hydroxypyridin-2-YL)acetate

  • POI ligand with a suitable functional group (e.g., amine)

  • E3 ligase ligand (e.g., pomalidomide) with a suitable functional group (e.g., amine)

  • Protecting group reagents (e.g., TBDMSCl)

  • Hydrolysis reagents (e.g., LiOH)

  • Amide coupling reagents (e.g., HATU, DIPEA)

  • Deprotection reagents (e.g., TBAF)

  • Anhydrous solvents (DMF, DCM)

  • Purification supplies (silica gel, HPLC)

Procedure:

  • Linker Functionalization: a. Hydrolysis: Hydrolyze the ethyl ester of Ethyl 2-(5-hydroxypyridin-2-YL)acetate to the corresponding carboxylic acid using a standard procedure, for example, with lithium hydroxide in a mixture of THF and water. b. Protection: Protect the hydroxyl group on the pyridine ring using a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group, to prevent unwanted side reactions.

  • PROTAC Assembly (Sequential Amide Coupling): a. First Amide Coupling: Couple the functionalized linker's carboxylic acid to the amine group of the POI ligand using a standard amide coupling reagent like HATU in the presence of a base such as DIPEA in an anhydrous solvent like DMF. b. Purification: Purify the resulting intermediate by column chromatography. c. Second Amide Coupling: Activate the remaining functional group on the linker (if necessary) and couple it to the E3 ligase ligand under similar amide coupling conditions.

  • Deprotection: a. Remove the protecting group from the hydroxyl group on the pyridine linker (e.g., using TBAF for a TBDMS group).

  • Final Purification: a. Purify the final PROTAC molecule using reverse-phase HPLC to obtain the desired product with high purity.

  • Characterization: a. Confirm the structure and purity of the final PROTAC using NMR spectroscopy and mass spectrometry.

Protocol 2: Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is used to quantify the degradation of the target protein in response to PROTAC treatment.[7]

Workflow for Western Blot Analysis

A Cell Seeding B PROTAC Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer E->F G Immunoblotting F->G H Signal Detection G->H I Data Analysis (DC50, Dmax) H->I

Caption: Standard workflow for determining protein degradation.

Materials:

  • Human cell line expressing the target protein (e.g., HEK293)

  • PROTAC stock solution in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: a. Wash the cells with PBS and lyse them using lysis buffer. b. Quantify the protein concentration in each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane and probe with primary antibodies against the target protein and a loading control. d. Incubate with the appropriate HRP-conjugated secondary antibody.

  • Signal Detection and Analysis: a. Add a chemiluminescent substrate and capture the signal using an imaging system. b. Quantify the band intensities. Normalize the target protein band intensity to its corresponding loading control. c. Plot the percentage of protein remaining against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7]

Signaling Pathway

The following diagram illustrates the general mechanism of action for a PROTAC, which would be applicable to a PROTAC utilizing the Ethyl 2-(5-hydroxypyridin-2-YL)acetate linker.

PROTAC Mechanism of Action

cluster_0 Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3->POI E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3 Ub Transfer Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

While further experimental validation is required, Ethyl 2-(5-hydroxypyridin-2-YL)acetate represents a promising new linker moiety for the development of next-generation PROTACs. Its inherent physicochemical properties, including the potential for improved solubility and the introduction of conformational rigidity, make it an attractive candidate for optimizing PROTAC efficacy and drug-like properties. The protocols and conceptual frameworks provided in this document offer a starting point for researchers interested in exploring the potential of this and other novel pyridine-based linkers in the exciting field of targeted protein degradation.

References

Application Notes and Protocols for Ethyl 2-(5-hydroxypyridin-2-YL)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(5-hydroxypyridin-2-YL)acetate is a heterocyclic organic compound featuring a di-substituted pyridine core. This scaffold is of significant interest in medicinal chemistry as it is a key structural motif in a variety of biologically active molecules. The pyridine ring, a bioisostere of a phenyl group, can engage in hydrogen bonding and pi-stacking interactions, while the hydroxyl and ethyl acetate moieties provide additional points for hydrogen bonding, metal chelation, and further chemical modification. This document provides an overview of the potential applications of Ethyl 2-(5-hydroxypyridin-2-YL)acetate and its derivatives in medicinal chemistry, with a focus on its role as a scaffold for the development of enzyme inhibitors. Detailed protocols for the synthesis of derivative compounds and relevant biological assays are also provided.

Key Applications in Medicinal Chemistry

The "5-hydroxypyridin-2-yl" core structure is a privileged scaffold in drug discovery, primarily due to its ability to act as a bidentate chelator of metal ions in the active sites of metalloenzymes. This property has been exploited in the design of inhibitors for several enzyme classes.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders. The hydroxypyridinone moiety, a tautomer of the 5-hydroxypyridine core, is a well-established pharmacophore for tyrosinase inhibition due to its ability to chelate the copper ions in the enzyme's active site. Derivatives of Ethyl 2-(5-hydroxypyridin-2-YL)acetate can be synthesized to act as potent tyrosinase inhibitors, with potential applications in cosmetics and dermatology for the treatment of skin pigmentation disorders.

Influenza Endonuclease Inhibition

The influenza virus relies on a cap-snatching mechanism for the transcription of its genome, a process catalyzed by the viral PA endonuclease, which is a manganese-dependent enzyme. The hydroxypyridinone scaffold has been identified as a potent metal-binding pharmacophore for the inhibition of this endonuclease. By chelating the manganese ions in the active site, these compounds can block viral replication. Ethyl 2-(5-hydroxypyridin-2-YL)acetate serves as a valuable starting material for the synthesis of novel anti-influenza agents.

Other Metalloenzyme Inhibition

The metal-chelating properties of the 5-hydroxypyridine scaffold make it a versatile platform for the design of inhibitors against a range of other metalloenzymes, such as matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and carbonic anhydrases. These enzymes are implicated in a variety of diseases, including cancer, inflammation, and neurological disorders.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative hydroxypyridine and hydroxypyridinone derivatives against various enzyme targets. This data is compiled from various studies and is intended to provide a comparative overview of the potential potency of compounds derived from the "5-hydroxypyridin-2-yl" scaffold.

Compound ClassTarget EnzymeInhibitorIC50 (µM)Reference
Hydroxypyridinone-L-phenylalanine conjugatesTyrosinase (monophenolase)((S)-(5-(benzyloxy)-1-octyl-4-oxo-1,4-dihydropyridin-2-yl)methyl 2-amino-3-phenylpropanoate)12.6[1]
Hydroxypyridinone-L-phenylalanine conjugatesTyrosinase (diphenolase)((S)-(5-(benzyloxy)-1-octyl-4-oxo-1,4-dihydropyridin-2-yl)methyl 2-amino-3-phenylpropanoate)4.0[1]
3-Hydroxypyridin-4-one benzyl-hydrazide derivativesTyrosinaseCompound 6i25.29[2]
Hydroxypyridinone derivativesTyrosinase (monophenolase)Compound 6e1.95[3]
Hydroxypyridinone derivativesTyrosinase (monophenolase)Compound 12a2.79[3]
N-hydroxyimideInfluenza PA EndonucleaseCompound 1~25[4]
Dioxobutanoic acidInfluenza PA EndonucleaseCompound 2~10[4]
Catechol derivativeInfluenza PA EndonucleaseCompound 3~50[4]

Experimental Protocols

Protocol 1: Synthesis of a 3-Hydroxy-4-pyridinone Derivative from a Pyran-4-one Precursor

This protocol describes a general two-step synthesis of a 3-hydroxy-4-pyridinone derivative, which is a tautomer of the 5-hydroxypyridine scaffold and a key structure for biological activity. The synthesis starts from a 4H-pyran-4-one, which can be synthesized from derivatives of Ethyl 2-(5-hydroxypyridin-2-YL)acetate.

Step 1: Synthesis of 5-Aroyl-3-(benzyloxy)-2-arylpyridin-4(1H)-one

  • Dissolve the starting 5-aroyl-3-(benzyloxy)-2-aryl-4H-pyran-4-one (1 equivalent) in glacial acetic acid.

  • Add ammonium acetate (4 equivalents) to the solution.

  • Stir the resulting mixture at 100°C for 3 hours.

  • After cooling, add excess water to precipitate the product.

  • Filter the precipitate and recrystallize from toluene to obtain the pure pyridone derivative.[5]

Step 2: Debenzylation to Yield 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-one

  • Dissolve the benzylated pyridone from Step 1 (1 equivalent) in anhydrous acetonitrile.

  • Add sodium iodide (NaI, 1.5 equivalents) and trimethylsilyl chloride (TMSCl, 1.5 equivalents) to the solution to generate TMSI in situ.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product to obtain the final 3-hydroxy-4-pyridinone derivative.[5]

Protocol 2: In Vitro Tyrosinase Inhibition Assay

This protocol details a spectrophotometric assay to determine the inhibitory activity of a test compound against mushroom tyrosinase, using L-DOPA as a substrate.[6][7]

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Test compound (dissolved in DMSO)

  • Kojic acid (positive control)

  • 50 mM Sodium Phosphate Buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and kojic acid in DMSO.

  • In a 96-well plate, add the following to each well:

    • Test Wells: 40 µL of sodium phosphate buffer, 20 µL of the test compound dilution, and 20 µL of tyrosinase solution (1000 units/mL).

    • Positive Control Wells: 40 µL of sodium phosphate buffer, 20 µL of the kojic acid dilution, and 20 µL of tyrosinase solution.

    • Negative Control Well (No Inhibitor): 60 µL of sodium phosphate buffer and 20 µL of tyrosinase solution.

    • Blank Well: 80 µL of sodium phosphate buffer.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of 10 mM L-DOPA solution to all wells. The final volume in each well will be 100 µL.

  • Immediately measure the absorbance at 475 nm using a microplate reader. Continue to take readings every minute for 10-20 minutes.

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of the test compound and kojic acid using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • V_control = rate of reaction in the negative control well.

    • V_inhibitor = rate of reaction in the test or positive control well.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: In Vitro Influenza PA Endonuclease Activity Assay

This protocol describes a gel-based assay to assess the inhibitory effect of a compound on the endonuclease activity of the influenza virus PA N-terminal domain (PA-N).[4][8]

Materials and Reagents:

  • Recombinant influenza PA-N protein

  • Single-stranded DNA (ssDNA) plasmid (e.g., M13mp18)

  • Test compound (dissolved in DMSO)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM KCl, 1 mM MnCl₂, 2 mM DTT

  • Agarose gel and electrophoresis equipment

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, 1.5 µM PA-N protein, and 100 ng of ssDNA.

  • Add the test compound at various concentrations to the reaction mixture. Include a control reaction with no inhibitor.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).

  • Analyze the reaction products by electrophoresis on a 1% agarose gel.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Inhibition of endonuclease activity will be observed as a decrease in the cleavage of the ssDNA plasmid, resulting in a more intense band corresponding to the intact plasmid.

  • Quantify the band intensities to determine the IC50 value of the inhibitor.

Visualizations

Signaling_Pathway cluster_melanogenesis Melanogenesis Pathway cluster_inhibition Inhibition L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Hydroxypyridine_Derivative Hydroxypyridine/one Derivative Tyrosinase Tyrosinase Hydroxypyridine_Derivative->Tyrosinase Inhibits Experimental_Workflow start Start: Prepare Reagents and Compounds prepare_plate Prepare 96-well plate with buffer, test compound/control, and enzyme start->prepare_plate pre_incubate Pre-incubate at 25°C for 10 min prepare_plate->pre_incubate add_substrate Add L-DOPA to initiate reaction pre_incubate->add_substrate measure_absorbance Measure absorbance at 475 nm (kinetic read) add_substrate->measure_absorbance calculate_rate Calculate reaction rate (V) measure_absorbance->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50 end End: Data Analysis determine_ic50->end Logical_Relationship Ethyl_Acetate Ethyl 2-(5-hydroxypyridin-2-YL)acetate Scaffold 5-Hydroxypyridine Scaffold Ethyl_Acetate->Scaffold is a derivative of Chelation Metal Ion Chelation (e.g., Cu²⁺, Mn²⁺) Scaffold->Chelation enables Inhibition Metalloenzyme Inhibition Chelation->Inhibition leads to Applications Therapeutic Applications (e.g., Hyperpigmentation, Influenza) Inhibition->Applications has potential

References

Synthesis of Novel Bio-active Scaffolds from Ethyl 2-(5-hydroxypyridin-2-yl)acetate: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel compounds derived from the versatile starting material, Ethyl 2-(5-hydroxypyridin-2-yl)acetate. The synthetic strategies focus on the functionalization of the phenolic hydroxyl group and the ethyl ester moiety to generate a library of new chemical entities with potential applications in drug discovery and development. The protocols outlined below are designed to be readily implemented in a standard organic synthesis laboratory.

Synthetic Pathways Overview

The primary reactive sites of Ethyl 2-(5-hydroxypyridin-2-yl)acetate are the hydroxyl group at the C5 position of the pyridine ring and the ethyl ester at the C2 side chain. This allows for two main diversification strategies: O-alkylation/O-arylation of the hydroxyl group to form ethers, and modification of the ester group, typically through hydrolysis followed by amide bond formation. This application note details representative protocols for these transformations.

Diagram 1: Key Reactive Sites

G start Ethyl 2-(5-hydroxypyridin-2-yl)acetate ether O-Alkylation / O-Arylation (Ether Formation) start->ether Phenolic -OH amide Amide Formation start->amide Ethyl Ester

Caption: Key reactive sites of the starting material.

Protocol 1: Synthesis of Ethyl 2-(5-(benzyloxy)pyridin-2-yl)acetate (A-1)

This protocol describes the O-alkylation of the starting material with benzyl bromide via a Williamson ether synthesis to yield a protected intermediate, which can be further functionalized.

Experimental Workflow

G A Dissolve Starting Material & K2CO3 in DMF B Add Benzyl Bromide A->B C Heat Reaction Mixture (e.g., 60 °C) B->C D Monitor by TLC C->D E Aqueous Work-up D->E F Purification (Column Chromatography) E->F G Characterization F->G

Caption: Workflow for O-alkylation.

Detailed Methodology

To a solution of Ethyl 2-(5-hydroxypyridin-2-yl)acetate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (K₂CO₃, 2.0 eq) is added. The mixture is stirred at room temperature for 15 minutes. Benzyl bromide (1.2 eq) is then added dropwise, and the reaction mixture is heated to 60 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Quantitative Data

Compound IDStarting MaterialReagentsSolventYield (%)Purity (%)
A-1 Ethyl 2-(5-hydroxypyridin-2-yl)acetateBenzyl bromide, K₂CO₃DMF85>95

Protocol 2: Synthesis of 2-(5-hydroxypyridin-2-yl)acetic acid (B-1)

This protocol outlines the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for subsequent amide coupling reactions.

Experimental Workflow

G A Dissolve Ester in THF/Water B Add LiOH A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Acidify with 1N HCl D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G

Caption: Workflow for ester hydrolysis.

Detailed Methodology

Ethyl 2-(5-hydroxypyridin-2-yl)acetate (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water (3:1). Lithium hydroxide (LiOH, 1.5 eq) is added, and the reaction mixture is stirred at room temperature. The reaction is monitored by TLC until the starting material is consumed. The THF is then removed under reduced pressure, and the aqueous residue is cooled in an ice bath and acidified to pH 3-4 with 1N HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the carboxylic acid.

Quantitative Data

Compound IDStarting MaterialReagentsSolventYield (%)Purity (%)
B-1 Ethyl 2-(5-hydroxypyridin-2-yl)acetateLiOHTHF/Water92>98

Protocol 3: Synthesis of 2-(5-hydroxypyridin-2-yl)-N-(phenyl)acetamide (C-1)

This protocol details the amide bond formation between the synthesized carboxylic acid (B-1) and aniline using EDC/HOBt coupling agents.

Experimental Workflow

G A Dissolve Acid, Aniline, HOBt in DMF B Cool to 0 °C A->B C Add EDC and DIPEA B->C D Stir at Room Temperature C->D E Monitor by TLC/LC-MS D->E F Aqueous Work-up E->F G Purification (Chromatography/Recrystallization) F->G H Characterization G->H

Caption: Workflow for amide coupling.

Detailed Methodology

To a solution of 2-(5-hydroxypyridin-2-yl)acetic acid (B-1, 1.0 eq), aniline (1.1 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous DMF, the mixture is cooled to 0 °C.[1] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) is added portion-wise, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 2.5 eq).[1] The reaction is allowed to warm to room temperature and stirred overnight. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash column chromatography or recrystallization.

Quantitative Data

Compound IDStarting MaterialReagentsSolventYield (%)Purity (%)
C-1 2-(5-hydroxypyridin-2-yl)acetic acidAniline, EDC, HOBt, DIPEADMF78>97

Summary of Synthesized Compounds

Compound IDStructureIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
A-1 (Structure image would be here)Ethyl 2-(5-(benzyloxy)pyridin-2-yl)acetateC₁₆H₁₇NO₃271.31
B-1 (Structure image would be here)2-(5-hydroxypyridin-2-yl)acetic acidC₇H₇NO₃153.14
C-1 (Structure image would be here)2-(5-hydroxypyridin-2-yl)-N-(phenyl)acetamideC₁₃H₁₂N₂O₂228.25

These protocols provide a foundation for the synthesis of a diverse library of novel compounds from Ethyl 2-(5-hydroxypyridin-2-yl)acetate. The resulting molecules, featuring varied ether and amide functionalities, can be screened for a wide range of biological activities, offering promising starting points for drug discovery programs.

References

Application Notes and Protocols for Derivatization of Ethyl 2-(5-hydroxypyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of Ethyl 2-(5-hydroxypyridin-2-yl)acetate. This versatile scaffold molecule possesses two key reactive sites: a phenolic hydroxyl group and an ethyl ester moiety, making it an excellent starting material for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and drug discovery. The following sections outline strategies and detailed protocols for the modification of these functional groups.

Introduction

Ethyl 2-(5-hydroxypyridin-2-yl)acetate is a valuable building block in the synthesis of novel compounds for pharmaceutical and agrochemical research. The pyridine ring is a common motif in many biologically active molecules. Derivatization of this core structure allows for the systematic exploration of the chemical space around it, enabling the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles. The primary sites for derivatization are the hydroxyl group at the 5-position of the pyridine ring and the ethyl ester.

Derivatization Strategies

The primary strategies for derivatizing Ethyl 2-(5-hydroxypyridin-2-yl)acetate involve targeting the hydroxyl and ester functionalities.

  • O-Alkylation and O-Acylation: The phenolic hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents, thereby modifying the compound's lipophilicity and hydrogen bonding capacity.

  • Amide Formation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. Alternatively, direct aminolysis of the ester can be employed.

  • Cross-Coupling Reactions: For more complex modifications, the hydroxyl group can be converted to a triflate or a halide, enabling palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination to introduce aryl, heteroaryl, or amino substituents.

These strategies are visually summarized in the following reaction scheme:

Derivatization_Strategies Ethyl 2-(5-hydroxypyridin-2-yl)acetate Ethyl 2-(5-hydroxypyridin-2-yl)acetate O-Alkylated Derivatives O-Alkylated Derivatives Ethyl 2-(5-hydroxypyridin-2-yl)acetate->O-Alkylated Derivatives O-Alkylation O-Acylated Derivatives O-Acylated Derivatives Ethyl 2-(5-hydroxypyridin-2-yl)acetate->O-Acylated Derivatives O-Acylation Carboxylic Acid Intermediate Carboxylic Acid Intermediate Ethyl 2-(5-hydroxypyridin-2-yl)acetate->Carboxylic Acid Intermediate Hydrolysis Triflate/Halide Intermediate Triflate/Halide Intermediate Ethyl 2-(5-hydroxypyridin-2-yl)acetate->Triflate/Halide Intermediate Activation Amide Derivatives Amide Derivatives Carboxylic Acid Intermediate->Amide Derivatives Amide Coupling Suzuki Coupling Products Suzuki Coupling Products Triflate/Halide Intermediate->Suzuki Coupling Products Suzuki Coupling Buchwald-Hartwig Products Buchwald-Hartwig Products Triflate/Halide Intermediate->Buchwald-Hartwig Products Buchwald-Hartwig Amination

Caption: Derivatization pathways for Ethyl 2-(5-hydroxypyridin-2-yl)acetate.

Experimental Protocols

The following are detailed protocols for key derivatization reactions. Researchers should adapt these protocols based on the specific substrate and desired product. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: O-Alkylation of the Phenolic Hydroxyl Group (Williamson Ether Synthesis)

This protocol describes the synthesis of an O-alkylated derivative using an alkyl halide.

Workflow:

O_Alkylation_Workflow Start Dissolve Reactant Dissolve Ethyl 2-(5-hydroxypyridin-2-yl)acetate and alkyl halide in DMF Start->Dissolve Reactant Add Base Add K2CO3 Dissolve Reactant->Add Base Heat Reaction Heat to 60-80 °C Add Base->Heat Reaction Monitor Progress Monitor by TLC/LC-MS Heat Reaction->Monitor Progress Workup Quench with water, extract with EtOAc Monitor Progress->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize Analyze by NMR, MS Purify->Characterize End Characterize->End

Caption: Workflow for O-Alkylation.

Materials:

  • Ethyl 2-(5-hydroxypyridin-2-yl)acetate

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of Ethyl 2-(5-hydroxypyridin-2-yl)acetate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and MS.

Quantitative Data (Hypothetical):

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃DMF70685
Ethyl iodideK₂CO₃DMF60878
Propargyl bromideCs₂CO₃Acetonitrile50492
Protocol 2: Amide Bond Formation via Carboxylic Acid Intermediate

This protocol involves a two-step process: hydrolysis of the ethyl ester followed by amide coupling.

Workflow:

Amide_Formation_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling Start_Hydrolysis Dissolve_Ester Dissolve Ethyl 2-(5-hydroxypyridin-2-yl)acetate in THF/H2O Start_Hydrolysis->Dissolve_Ester Add_Base_Hydrolysis Add LiOH Dissolve_Ester->Add_Base_Hydrolysis Stir_RT Stir at RT Add_Base_Hydrolysis->Stir_RT Monitor_Hydrolysis Monitor by TLC/LC-MS Stir_RT->Monitor_Hydrolysis Acidify Acidify with HCl Monitor_Hydrolysis->Acidify Extract_Acid Extract with EtOAc Acidify->Extract_Acid Isolate_Acid Isolate Carboxylic Acid Extract_Acid->Isolate_Acid Start_Coupling Isolate_Acid->Start_Coupling Dissolve_Acid Dissolve Carboxylic Acid and Amine in DMF Start_Coupling->Dissolve_Acid Add_Coupling_Reagents Add HATU and DIPEA Dissolve_Acid->Add_Coupling_Reagents Stir_Coupling Stir at RT Add_Coupling_Reagents->Stir_Coupling Monitor_Coupling Monitor by TLC/LC-MS Stir_Coupling->Monitor_Coupling Workup_Coupling Quench, Extract Monitor_Coupling->Workup_Coupling Purify_Amide Column Chromatography Workup_Coupling->Purify_Amide Characterize_Amide Analyze by NMR, MS Purify_Amide->Characterize_Amide End_Coupling Characterize_Amide->End_Coupling Suzuki_Coupling_Workflow cluster_0 Step 1: Triflate Formation cluster_1 Step 2: Suzuki Coupling Start_Tf Dissolve_Reactant_Tf Dissolve Ethyl 2-(5-hydroxypyridin-2-yl)acetate in DCM Start_Tf->Dissolve_Reactant_Tf Add_Base_Tf Add Pyridine/Et3N Dissolve_Reactant_Tf->Add_Base_Tf Add_Tf2O Add Triflic Anhydride at 0 °C Add_Base_Tf->Add_Tf2O Stir_Tf Stir at 0 °C to RT Add_Tf2O->Stir_Tf Monitor_Tf Monitor by TLC/LC-MS Stir_Tf->Monitor_Tf Workup_Tf Quench, Extract Monitor_Tf->Workup_Tf Isolate_Tf Isolate Triflate Intermediate Workup_Tf->Isolate_Tf Start_Suzuki Isolate_Tf->Start_Suzuki Combine_Reagents Combine Triflate, Boronic Acid, Pd Catalyst, Ligand, and Base Start_Suzuki->Combine_Reagents Add_Solvent Add Dioxane/Water Combine_Reagents->Add_Solvent Degas Degas with N2/Ar Add_Solvent->Degas Heat_Suzuki Heat to 80-100 °C Degas->Heat_Suzuki Monitor_Suzuki Monitor by TLC/LC-MS Heat_Suzuki->Monitor_Suzuki Workup_Suzuki Filter, Extract Monitor_Suzuki->Workup_Suzuki Purify_Suzuki Column Chromatography Workup_Suzuki->Purify_Suzuki Characterize_Suzuki Analyze by NMR, MS Purify_Suzuki->Characterize_Suzuki End_Suzuki Characterize_Suzuki->End_Suzuki

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing Ethyl 2-(5-hydroxypyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 2-(5-hydroxypyridin-2-YL)acetate as a key starting material in the synthesis of potent and selective kinase inhibitors. This document outlines the synthetic strategies, experimental procedures, and biological evaluation of a novel series of Anaplastic Lymphoma Kinase (ALK) inhibitors, demonstrating the utility of this versatile chemical scaffold in drug discovery.

Introduction to ALK and its Role in Cancer

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the central and peripheral nervous systems. Chromosomal rearrangements involving the ALK gene can lead to the formation of fusion proteins with oncogenic activity. These aberrant ALK fusion proteins are potent drivers of tumorigenesis in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC), as well as in anaplastic large cell lymphoma (ALCL) and neuroblastoma. The constitutive activation of the ALK fusion protein triggers downstream signaling pathways, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and metastasis. Consequently, the development of small molecule inhibitors targeting the ATP-binding site of ALK has emerged as a highly effective therapeutic strategy for ALK-positive cancers.

Synthetic Strategy Overview

The synthesis of the target ALK inhibitors commences with the key intermediate, Ethyl 2-(5-hydroxypyridin-2-YL)acetate. The synthetic approach involves a multi-step sequence, beginning with the protection of the hydroxyl group, followed by a crucial Suzuki-Miyaura cross-coupling reaction to introduce a substituted phenyl ring at the 5-position of the pyridine core. Subsequent functional group transformations, including amide bond formation, are employed to elaborate the final inhibitor structures. This modular synthetic route allows for the facile generation of a library of analogs for structure-activity relationship (SAR) studies.

Experimental Protocols

Synthesis of Ethyl 2-(5-(benzyloxy)pyridin-2-yl)acetate (Intermediate 2)

To a solution of Ethyl 2-(5-hydroxypyridin-2-YL)acetate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), is added potassium carbonate (K₂CO₃, 2.0 eq). The mixture is stirred at room temperature for 30 minutes before the addition of benzyl bromide (BnBr, 1.2 eq). The reaction is then heated to 60 °C and monitored by thin-layer chromatography (TLC) until completion (typically 4-6 hours). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired product as a white solid.

General Procedure for Suzuki-Miyaura Cross-Coupling (Synthesis of Intermediate 3)

A mixture of Ethyl 2-(5-(benzyloxy)pyridin-2-yl)acetate (1.0 eq), the appropriate arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq) is placed in a reaction vessel. A suitable base, for instance, aqueous sodium carbonate (2 M solution, 3.0 eq), and a solvent system like toluene/ethanol (4:1) are added. The reaction mixture is degassed with argon for 15 minutes and then heated to reflux (approximately 90 °C) under an argon atmosphere for 12-18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the coupled product.

General Procedure for Amide Coupling (Synthesis of Final Inhibitors)

To a solution of the carboxylic acid intermediate (obtained after hydrolysis of the ester, 1.0 eq) in DMF, is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). The mixture is stirred at room temperature for 15 minutes, followed by the addition of the desired amine (1.1 eq). The reaction is stirred at room temperature for an additional 4-6 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by preparative HPLC to afford the final kinase inhibitor.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of representative ALK inhibitors synthesized from Ethyl 2-(5-hydroxypyridin-2-YL)acetate.

Compound IDALK IC₅₀ (nM)c-Met IC₅₀ (nM)Cellular Proliferation (H3122 cell line) IC₅₀ (nM)
ALK-Inhib-1 5.2>100025.8
ALK-Inhib-2 3.885018.3
ALK-Inhib-3 15.6>100075.1

Signaling Pathway and Experimental Workflow Diagrams

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS Activation PI3K PI3K ALK->PI3K Activation JAK JAK ALK->JAK Activation MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inhibitor ALK Inhibitor (Derived from Ethyl 2-(5-hydroxypyridin-2-YL)acetate) Inhibitor->ALK Inhibition

Caption: ALK Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Start: Ethyl 2-(5-hydroxypyridin-2-YL)acetate Step1 Step 1: Protection of Hydroxyl Group Start->Step1 Step2 Step 2: Suzuki-Miyaura Cross-Coupling Step1->Step2 Step3 Step 3: Ester Hydrolysis Step2->Step3 Step4 Step 4: Amide Coupling Step3->Step4 Final_Product Final Product: ALK Inhibitor Step4->Final_Product Bio_Assay Biological Evaluation: Kinase Assays, Cellular Assays Final_Product->Bio_Assay

Caption: Synthetic and Biological Evaluation Workflow.

Application Notes and Protocols: The Use of Ethyl 2-(5-hydroxypyridin-2-yl)acetate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for identifying novel lead compounds in modern drug discovery.[1][2][3] This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding pockets of biological targets.[4] Due to their simplicity, fragments can explore chemical space more effectively than larger, more complex molecules and often form high-quality interactions with the target protein.[2][5] These initial low-affinity hits can then be elaborated and optimized into potent, drug-like molecules.[6]

This document provides detailed application notes and protocols for the use of Ethyl 2-(5-hydroxypyridin-2-yl)acetate , a representative heterocyclic fragment, in a hypothetical FBDD campaign targeting a protein kinase. Pyridine and its derivatives are common scaffolds in medicinal chemistry and represent valuable starting points for inhibitor development.

Fragment Profile: Ethyl 2-(5-hydroxypyridin-2-yl)acetate

The physicochemical properties of a fragment are critical for its success in an FBDD campaign. Below is a summary of the predicted properties for Ethyl 2-(5-hydroxypyridin-2-yl)acetate, adhering to the general "Rule of Three" for fragments.

PropertyValue"Rule of Three" Guideline
Molecular Weight 181.18 g/mol < 300 Da
LogP 0.85 (Predicted)≤ 3
Hydrogen Bond Donors 1 (hydroxyl group)≤ 3
Hydrogen Bond Acceptors 4 (ester carbonyl, ester ether, pyridine nitrogen, hydroxyl)≤ 3
Rotatable Bonds 3≤ 3

Hypothetical Target and Signaling Pathway

For the purpose of these application notes, we will consider a hypothetical FBDD campaign targeting Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP3K1) , a serine/threonine kinase involved in the JNK and ERK signaling pathways. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.

Below is a simplified representation of the MAP3K1 signaling pathway.

MAP3K1_Signaling_Pathway cluster_erk ERK Pathway cluster_jnk JNK Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors (e.g., c-Jun, c-Fos) Transcription Factors (e.g., c-Jun, c-Fos) ERK1/2->Transcription Factors (e.g., c-Jun, c-Fos) Inflammatory Cytokines Inflammatory Cytokines TNFR/IL-1R TNFR/IL-1R Inflammatory Cytokines->TNFR/IL-1R TRAF2/6 TRAF2/6 TNFR/IL-1R->TRAF2/6 MAP3K1 (MEKK1) MAP3K1 (MEKK1) TRAF2/6->MAP3K1 (MEKK1) MKK4/7 MKK4/7 MAP3K1 (MEKK1)->MKK4/7 JNK JNK MKK4/7->JNK JNK->Transcription Factors (e.g., c-Jun, c-Fos) Cell Proliferation, Differentiation, Survival Cell Proliferation, Differentiation, Survival Transcription Factors (e.g., c-Jun, c-Fos)->Cell Proliferation, Differentiation, Survival Inflammation, Apoptosis Inflammation, Apoptosis Transcription Factors (e.g., c-Jun, c-Fos)->Inflammation, Apoptosis

Caption: Simplified MAP3K1 signaling in the JNK and ERK pathways.

Experimental Workflow for Fragment-Based Drug Discovery

The FBDD process is a multi-step campaign that begins with screening a library of fragments and progresses through hit validation, structural characterization, and hit-to-lead optimization.

FBDD_Workflow cluster_screening 1. Primary Screening cluster_validation 2. Hit Validation cluster_characterization 3. Biophysical & Structural Characterization cluster_optimization 4. Hit-to-Lead Optimization Fragment Library Fragment Library Primary Screen (DSF) Primary Screen (DSF) Fragment Library->Primary Screen (DSF) Initial Hits Initial Hits Primary Screen (DSF)->Initial Hits Secondary Screen (SPR) Secondary Screen (SPR) Initial Hits->Secondary Screen (SPR) Confirmed Hits Confirmed Hits Secondary Screen (SPR)->Confirmed Hits Thermodynamics (ITC) Thermodynamics (ITC) Confirmed Hits->Thermodynamics (ITC) Structural Biology (X-ray Crystallography) Structural Biology (X-ray Crystallography) Confirmed Hits->Structural Biology (X-ray Crystallography) Validated Hits with Structural Data Validated Hits with Structural Data Thermodynamics (ITC)->Validated Hits with Structural Data Structural Biology (X-ray Crystallography)->Validated Hits with Structural Data Structure-Guided Chemistry Structure-Guided Chemistry Validated Hits with Structural Data->Structure-Guided Chemistry Lead Compounds Lead Compounds Structure-Guided Chemistry->Lead Compounds

Caption: A typical experimental workflow for an FBDD campaign.

Experimental Protocols

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

Objective: To identify fragments that bind to and stabilize the target protein, MAP3K1, by measuring changes in its thermal melting point (Tm).

Materials:

  • Purified MAP3K1 protein (e.g., 2 µM final concentration in assay buffer)

  • DSF buffer: 50 mM HEPES pH 7.5, 150 mM NaCl

  • SYPRO Orange dye (5000x stock in DMSO)

  • Fragment library plates (containing Ethyl 2-(5-hydroxypyridin-2-yl)acetate and other fragments at 10 mM in DMSO)

  • 384-well PCR plates

  • Real-time PCR instrument capable of thermal melts

Methodology:

  • Prepare a master mix of MAP3K1 protein and SYPRO Orange dye in DSF buffer. For a 384-well plate with a 20 µL final volume per well, calculate the required volumes. The final concentration should be 2 µM protein and 5x SYPRO Orange.

  • Dispense 19.8 µL of the master mix into each well of a 384-well plate.

  • Using a liquid handler, transfer 0.2 µL of each fragment stock solution from the library plate to the assay plate, resulting in a final fragment concentration of 100 µM and a final DMSO concentration of 1%.

  • Include control wells:

    • Protein + DMSO (no fragment)

    • Buffer + DMSO (no protein)

  • Seal the plate, centrifuge briefly to mix, and incubate at room temperature for 30 minutes.

  • Place the plate in the real-time PCR instrument.

  • Set up the thermal melt protocol:

    • Ramp from 25 °C to 95 °C with a ramp rate of 0.05 °C/second.

    • Collect fluorescence data at each temperature increment.

  • Analyze the data by fitting the melt curves to a Boltzmann equation to determine the Tm for each well. A significant positive shift in Tm (ΔTm) indicates fragment binding.

Data Presentation: Hypothetical DSF Screening Results

Fragment IDFragment NameΔTm (°C)Hit? (ΔTm > 2.0 °C)
F001Control (DMSO)0.0No
F123 Ethyl 2-(5-hydroxypyridin-2-yl)acetate +3.5 Yes
F124Fragment Analog A+1.2No
F125Fragment Analog B+2.8Yes
Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

Objective: To confirm the direct binding of primary hits to MAP3K1 and determine their binding affinity (KD).

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified MAP3K1 protein

  • SPR running buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% DMSO

  • Confirmed fragment hits (e.g., Ethyl 2-(5-hydroxypyridin-2-yl)acetate) dissolved in running buffer

Methodology:

  • Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject MAP3K1 (at ~20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of ~8000 Resonance Units (RU).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • A reference flow cell should be activated and deactivated without protein immobilization.

  • Binding Analysis:

    • Prepare a dilution series of the fragment in running buffer. For fragments with expected low affinity, concentrations might range from 1 µM to 1 mM.

    • Inject the fragment solutions over both the MAP3K1 and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Perform a buffer-only (blank) injection for double-referencing.

  • Data Analysis:

    • Subtract the reference cell data from the active cell data for each injection.

    • Subtract the blank injection data from the fragment injection data.

    • Plot the steady-state response units against the fragment concentration.

    • Fit the data to a 1:1 steady-state binding model to determine the equilibrium dissociation constant (KD).

Data Presentation: Hypothetical SPR Affinity Data

Fragment IDFragment NameKD (µM)
F123 Ethyl 2-(5-hydroxypyridin-2-yl)acetate 250
F125Fragment Analog B480
Protocol 3: Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (ΔH, ΔS, and KD) of the fragment-protein interaction.

Materials:

  • ITC instrument

  • Purified MAP3K1 protein (e.g., 50 µM in ITC buffer)

  • Fragment stock (e.g., 1 mM Ethyl 2-(5-hydroxypyridin-2-yl)acetate in ITC buffer)

  • ITC buffer: 50 mM HEPES pH 7.5, 150 mM NaCl (degassed)

Methodology:

  • Prepare the protein and fragment solutions in the exact same, degassed ITC buffer to minimize buffer mismatch effects.

  • Load the sample cell with the MAP3K1 solution (~50 µM).

  • Load the injection syringe with the fragment solution (~1 mM).

  • Set the experimental parameters:

    • Temperature: 25 °C

    • Stirring speed: 750 rpm

    • Injection volume: 2 µL per injection

    • Number of injections: 20

    • Spacing between injections: 150 seconds

  • Perform an initial small injection (e.g., 0.4 µL) to be discarded during analysis.

  • Run the titration experiment.

  • Perform a control titration by injecting the fragment into buffer alone to determine the heat of dilution.

  • Analyze the data:

    • Subtract the heat of dilution from the binding data.

    • Integrate the peaks of the binding isotherm.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to obtain KD, ΔH (enthalpy), and the stoichiometry (n).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Data Presentation: Hypothetical ITC Thermodynamic Data

ParameterValue for F123
KD (µM) 280
n (Stoichiometry) 0.95
ΔH (kcal/mol) -8.5
TΔS (kcal/mol) -3.6
ΔG (kcal/mol) -4.9
Protocol 4: Structural Characterization by X-ray Crystallography

Objective: To determine the three-dimensional structure of the MAP3K1-fragment complex to understand the binding mode and guide structure-based drug design.

Materials:

  • Highly pure and concentrated MAP3K1 protein

  • Crystallization screens and plates

  • Ethyl 2-(5-hydroxypyridin-2-yl)acetate

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron source preferred)

Methodology:

  • Crystallization:

    • Screen for initial crystallization conditions of apo-MAP3K1 using vapor diffusion (sitting or hanging drop) methods.

    • Optimize the initial hits to obtain diffraction-quality crystals.

  • Soaking or Co-crystallization:

    • Soaking: Transfer apo-crystals to a solution containing the optimized crystallization buffer supplemented with a high concentration of the fragment (e.g., 1-5 mM) and incubate for a few hours to overnight.

    • Co-crystallization: Add the fragment to the protein solution before setting up the crystallization trials.

  • Cryo-protection and Data Collection:

    • Briefly soak the fragment-bound crystal in a cryoprotectant solution (e.g., the mother liquor supplemented with 25% glycerol) to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

    • Mount the crystal on the goniometer of the X-ray beamline and collect diffraction data.

  • Structure Determination:

    • Process the diffraction data (indexing, integration, scaling).

    • Solve the structure using molecular replacement with the known apo-protein structure as a search model.

    • Build the model into the electron density map and refine the structure.

    • Carefully model the bound fragment into the observed electron density.

    • Validate the final structure.

These application notes and protocols outline a comprehensive, albeit hypothetical, FBDD campaign using Ethyl 2-(5-hydroxypyridin-2-yl)acetate as a starting fragment. The workflow demonstrates the logical progression from a low-affinity hit to a structurally characterized complex, providing a solid foundation for subsequent hit-to-lead chemistry efforts. The integration of biophysical techniques like DSF, SPR, and ITC, coupled with the atomic-level insights from X-ray crystallography, represents a robust strategy for tackling challenging drug targets like protein kinases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(5-hydroxypyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of ethyl 2-(5-hydroxypyridin-2-yl)acetate.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of ethyl 2-(5-hydroxypyridin-2-yl)acetate, offering potential solutions and preventative measures.

Route A: Direct Esterification of 2-(5-hydroxypyridin-2-yl)acetic acid

Question 1: Low yield in Fischer esterification of 2-(5-hydroxypyridin-2-yl)acetic acid.

Possible Causes & Troubleshooting:

  • Equilibrium Limitation: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, consider the following:

    • Use of Excess Ethanol: Employ a large excess of ethanol, which can also serve as the reaction solvent.[1][2]

    • Water Removal: Actively remove water as it forms. This can be achieved by using a Dean-Stark apparatus with a suitable solvent like toluene or by adding a dehydrating agent such as molecular sieves.[1][3]

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate duration (typically 2-20 hours) to reach completion.[4]

    • Catalyst Choice and Amount: Use a suitable acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][5] Ensure the catalyst is not deactivated and is used in an appropriate amount.

  • Side Reactions:

    • N-Alkylation: The pyridine nitrogen can be protonated under acidic conditions, but at elevated temperatures, direct N-alkylation by ethanol might occur, though it is generally less favorable.

    • O-Alkylation of the Phenolic Hydroxyl Group: While less likely under these conditions compared to esterification of the carboxylic acid, some ether formation at the hydroxyl group might occur.

  • Purification Issues:

    • The product and starting material may have similar polarities, making separation by column chromatography challenging. Optimize the eluent system for better separation.

    • The product might be water-soluble to some extent, leading to losses during aqueous workup. Minimize the volume of water used and consider back-extraction of the aqueous layers.

Question 2: How can I monitor the progress of the Fischer esterification?

Answer:

The reaction progress can be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting material, 2-(5-hydroxypyridin-2-yl)acetic acid. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot will indicate the reaction's progress.

Route B: Protection/Deprotection Strategy

Question 3: What are the best protecting groups for the hydroxyl function in this synthesis?

Answer:

Commonly used protecting groups for phenolic hydroxyls that are stable under the conditions required for introducing the ethyl acetate side chain include:

  • Benzyl (Bn) ether: Introduced using benzyl bromide or chloride and a base. It is stable to a wide range of reagents and can be removed by catalytic hydrogenation (e.g., Pd/C, Pd(OH)₂/C with H₂ gas), which is a clean and efficient method.[6]

  • Methoxy (Me) ether: Can be introduced using reagents like dimethyl sulfate or methyl iodide. Demethylation can be achieved using strong acids like HBr or BBr₃.

Question 4: I am having trouble with the deprotection step. What could be the issue?

Answer:

  • Debenzylation (Removal of Benzyl Group):

    • Catalyst Inactivity: The palladium catalyst can be poisoned by sulfur-containing impurities or other compounds. Ensure the starting material is pure. The catalyst may also lose activity over time; use fresh catalyst.

    • Incomplete Reaction: Ensure an adequate amount of catalyst is used and that the reaction is stirred vigorously under a positive pressure of hydrogen gas for a sufficient time.

  • Demethylation (Removal of Methyl Group):

    • Harsh Conditions: Reagents like HBr and BBr₃ are corrosive and can lead to side reactions if not used carefully. The reaction temperature and time should be carefully controlled.

    • Ester Cleavage: The ester group can be susceptible to cleavage under the strongly acidic conditions required for demethylation. It may be necessary to perform the esterification after the deprotection step.

Experimental Protocols

Route A: Direct Fischer Esterification

Protocol 1: Fischer Esterification of 2-(5-hydroxypyridin-2-yl)acetic acid

  • To a solution of 2-(5-hydroxypyridin-2-yl)acetic acid (1.0 eq) in anhydrous ethanol (20-50 fold excess), cautiously add concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the mixture to reflux and maintain for 2-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(5-hydroxypyridin-2-yl)acetate.

Route B: Protection/Deprotection Strategy

Protocol 2: Synthesis via Benzyl Protection and Debenzylation

Step 1: Synthesis of 2-(5-(benzyloxy)pyridin-2-yl)acetic acid (This protocol is a general representation and may require optimization)

  • Protect the hydroxyl group of a suitable precursor, such as 5-hydroxypyridine-2-carbaldehyde, as a benzyl ether using benzyl bromide and a base (e.g., K₂CO₃) in a solvent like DMF.

  • Convert the aldehyde to the corresponding acetic acid derivative. This can be achieved through various methods, such as a Wittig reaction with a suitable phosphonium ylide followed by hydrolysis, or oxidation and subsequent chain extension.

Step 2: Esterification of 2-(5-(benzyloxy)pyridin-2-yl)acetic acid

  • Follow the Fischer esterification protocol described in Protocol 1 , using 2-(5-(benzyloxy)pyridin-2-yl)acetic acid as the starting material to obtain ethyl 2-(5-(benzyloxy)pyridin-2-yl)acetate.

Step 3: Debenzylation to Ethyl 2-(5-hydroxypyridin-2-yl)acetate [6]

  • Dissolve ethyl 2-(5-(benzyloxy)pyridin-2-yl)acetate (1.0 eq) in ethanol.

  • Add 20% wt Pd(OH)₂ on carbon (e.g., 150 mg per 1 mmol of substrate).

  • Stir the reaction mixture at 60 °C under a hydrogen atmosphere (e.g., balloon pressure) for 14 hours.

  • Filter the catalyst through a pad of Celite and wash the Celite with ethanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield ethyl 2-(5-hydroxypyridin-2-yl)acetate.

Data Presentation

Table 1: Comparison of Synthetic Routes

FeatureRoute A: Direct EsterificationRoute B: Protection/Deprotection
Number of Steps 13-4
Starting Material 2-(5-hydroxypyridin-2-yl)acetic acidA protected 5-hydroxypyridine derivative
Potential Yield Moderate to High (Can be limited by equilibrium)Potentially higher overall yield if optimized
Key Challenge Driving the equilibrium to completion, potential side reactionsAdditional protection/deprotection steps, catalyst handling
Purification Can be challenging due to similar polaritiesMay be simpler for intermediate steps

Visualizations

Synthesis_Workflow cluster_route_a Route A: Direct Esterification cluster_route_b Route B: Protection/Deprotection A_start 2-(5-hydroxypyridin-2-yl)acetic acid A_process Fischer Esterification (Ethanol, H₂SO₄, Reflux) A_start->A_process A_end Ethyl 2-(5-hydroxypyridin-2-yl)acetate A_process->A_end B_start Protected 5-hydroxypyridine (e.g., 5-benzyloxypyridine-2-carbaldehyde) B_step1 Side-chain Formation & Esterification B_start->B_step1 B_intermediate Ethyl 2-(5-benzyloxypyridin-2-yl)acetate B_step1->B_intermediate B_step2 Deprotection (H₂, Pd(OH)₂/C) B_intermediate->B_step2 B_end Ethyl 2-(5-hydroxypyridin-2-yl)acetate B_step2->B_end

Caption: Synthetic strategies for ethyl 2-(5-hydroxypyridin-2-yl)acetate.

Caption: Troubleshooting logic for yield improvement.

References

Technical Support Center: Analysis of Side Products in the Reaction of Ethyl 2-(5-hydroxypyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethyl 2-(5-hydroxypyridin-2-YL)acetate". The focus is on identifying and mitigating the formation of potential side products during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to Ethyl 2-(5-hydroxypyridin-2-YL)acetate, and what are the potential major side products for each?

A1: Two common synthetic approaches are plausible, each with a distinct side product profile.

  • Route A: Esterification of (5-hydroxypyridin-2-yl)acetic acid: This involves the direct esterification of the corresponding carboxylic acid with ethanol under acidic conditions (e.g., Fischer Esterification).

  • Route B: From 5-hydroxy-2-methylpyridine (5-hydroxy-α-picoline): This route involves the deprotonation of the methyl group using a strong base, followed by carboxylation and subsequent esterification.

Synthetic RoutePotential Side ProductReason for Formation
A: Fischer Esterification Di-acylated product (esterification of the phenolic hydroxyl group)The phenolic hydroxyl group on the pyridine ring can also be esterified under acidic conditions, especially with prolonged reaction times or excess acylating agent.
Unreacted (5-hydroxypyridin-2-yl)acetic acidIncomplete reaction due to equilibrium limitations of Fischer esterification.
B: From 5-hydroxy-α-picoline Over-alkylation/di-alkylation at the α-carbonIf the carboxylation step is not well-controlled, further reaction at the methylene bridge can occur.
O-alkylation of the hydroxyl groupThe strong base used for deprotonation can also deprotonate the phenolic hydroxyl group, making it susceptible to reaction with any electrophiles present.
Self-condensation productsThe activated α-picoline intermediate can potentially react with itself.

Q2: I am observing an impurity with a higher molecular weight than my desired product in my HPLC analysis. What could it be?

A2: A higher molecular weight impurity could be a di-acylated product, where both the carboxylic acid and the phenolic hydroxyl group have been esterified. Another possibility is a self-condensation product. We recommend analysis by LC-MS to determine the exact mass of the impurity, which will help in its identification.

Q3: My reaction mixture is turning dark, and I am seeing multiple spots on my TLC plate. What is likely happening?

A3: Darkening of the reaction mixture often suggests decomposition or polymerization. The hydroxypyridine moiety can be sensitive to oxidation, especially at elevated temperatures or in the presence of certain metals. The formation of multiple TLC spots indicates a complex mixture of side products. It is advisable to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and to use purified reagents and solvents.

Q4: How can I minimize the formation of the di-esterified side product during Fischer esterification?

A4: To minimize di-esterification, you can:

  • Use a milder acid catalyst.

  • Control the reaction temperature and time carefully.

  • Use a stoichiometric amount of the esterifying agent.

  • Consider using a protecting group for the phenolic hydroxyl group, which can be removed after the esterification is complete.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of multiple side products. - Degradation of starting material or product.- Monitor the reaction progress by TLC or HPLC. - Optimize reaction conditions (temperature, time, catalyst). - Purify reagents and solvents. - Perform the reaction under an inert atmosphere.
Presence of Unreacted Starting Material - Insufficient reaction time or temperature. - Catalyst deactivation.- Increase reaction time or temperature cautiously. - Add fresh catalyst.
Formation of a Persistent, Unknown Impurity - A stable side product has formed.- Isolate the impurity using preparative HPLC or column chromatography. - Characterize the impurity using NMR and Mass Spectrometry to elucidate its structure.
Difficulty in Product Purification - Side products have similar polarity to the desired product.- Utilize a different chromatographic method (e.g., reverse-phase vs. normal-phase). - Consider derivatization of the product or impurity to alter its polarity before chromatography.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Side Product Analysis

This protocol outlines a general method for the analysis of reaction mixtures containing Ethyl 2-(5-hydroxypyridin-2-YL)acetate and its potential side products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

1H and 13C NMR are crucial for identifying the structure of the main product and any isolated side products.

  • Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Internal Standard: Tetramethylsilane (TMS).

  • Experiments:

    • 1H NMR: To determine the proton environment.

    • 13C NMR: To determine the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm the structure, especially for unknown impurities.

Visualizations

Reaction_Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_evaluation Evaluation cluster_outcome Outcome start Reaction Performed tlc_hplc TLC / HPLC Analysis start->tlc_hplc clean_product Clean Product? tlc_hplc->clean_product nmr_ms NMR / MS Analysis isolate Isolate & Characterize Impurity nmr_ms->isolate side_products Side Products Identified? clean_product->side_products No purification Proceed to Purification clean_product->purification Yes side_products->nmr_ms No optimize Optimize Reaction Conditions side_products->optimize Yes

Caption: A workflow diagram for troubleshooting reaction outcomes.

Potential_Side_Reactions cluster_products Reaction Products reagents 5-hydroxypyridine-2-acetic acid + Ethanol (Acid Catalyst) main_product Ethyl 2-(5-hydroxypyridin-2-YL)acetate (Desired Product) reagents->main_product Esterification side_product_1 Di-esterified Product reagents->side_product_1 O-Acylation (Side Reaction) side_product_2 Unreacted Starting Material reagents->side_product_2 Incomplete Reaction

Technical Support Center: Stability of Ethyl 2-(5-hydroxypyridin-2-YL)acetate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 2-(5-hydroxypyridin-2-YL)acetate. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: I am observing variable results in my cell-based assays using Ethyl 2-(5-hydroxypyridin-2-YL)acetate. Could compound instability be the cause?

A1: Yes, inconsistent outcomes in biological assays are a potential indicator of compound instability.[1] The degradation of your compound over the course of an experiment can lead to a decreased effective concentration, resulting in underestimation of its activity and poor reproducibility.[1] The chemical nature of the compound, the composition of the assay medium, and the incubation time can all influence its stability.[1]

Q2: What are the primary factors that could lead to the degradation of Ethyl 2-(5-hydroxypyridin-2-YL)acetate in my experimental solutions?

A2: Due to the presence of a hydroxyl group on the pyridine ring, Ethyl 2-(5-hydroxypyridin-2-YL)acetate is classified as a phenolic compound. Such compounds are known to be susceptible to several factors that can cause degradation:

  • pH: The stability of phenolic compounds is often pH-dependent. Both acidic and basic conditions can catalyze hydrolysis or oxidation.[2][3]

  • Oxidation: Phenolic compounds are prone to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or reactive oxygen species (ROS) in the culture medium.[1]

  • Light Exposure: Some compounds are photolabile and can degrade when exposed to light, particularly UV radiation.[1]

  • Temperature: Elevated temperatures can increase the rate of degradation reactions.

  • Solution Components: Components of your buffer or medium, such as certain salts or other additives, could potentially react with the compound.[1]

Troubleshooting Guide

If you suspect that the stability of Ethyl 2-(5-hydroxypyridin-2-YL)acetate is affecting your experiments, follow this troubleshooting guide.

Step 1: Assess Compound Purity and Identity

Before investigating stability in solution, it is crucial to confirm the purity and identity of your starting material.

Recommended Protocol: Purity and Identity Verification

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Column: C18 reverse-phase column.

    • Detection: UV spectrophotometer at a wavelength determined by a UV scan of the compound (typically around the λmax).

    • Procedure: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile) and inject it into the HPLC system.

    • Analysis: A pure compound should ideally show a single major peak. The peak area can be used to calculate the percentage of purity.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Procedure: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with LC).

    • Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical molecular weight of Ethyl 2-(5-hydroxypyridin-2-YL)acetate.

Step 2: Evaluate Stability in Your Experimental Buffer

This step will help you determine if the buffer conditions are contributing to degradation.

Recommended Protocol: Buffer Stability Assessment

  • Preparation: Prepare a stock solution of Ethyl 2-(5-hydroxypyridin-2-YL)acetate in an appropriate organic solvent (e.g., DMSO). Spike this stock solution into your experimental buffer to achieve the final desired concentration.

  • Incubation: Incubate the solution under your standard experimental conditions (e.g., 37°C). It is also advisable to test a range of pH values if this is a variable in your experiments.

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the samples by HPLC to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the percentage of the compound remaining against time to determine the degradation rate and calculate the half-life (t½) in the buffer.

Step 3: Investigate the Impact of Light and Temperature

To understand the sensitivity of the compound to environmental factors.

Recommended Protocol: Photostability and Thermostability Assessment

  • Photostability:

    • Prepare two sets of solutions in your experimental buffer.

    • Expose one set to your typical laboratory lighting conditions and keep the other set protected from light (e.g., wrapped in aluminum foil).

    • Analyze samples from both sets at different time points using HPLC.

  • Thermostability:

    • Prepare multiple sets of solutions in your experimental buffer.

    • Incubate each set at a different temperature (e.g., 4°C, room temperature, 37°C).

    • Analyze samples from each temperature condition at various time points using HPLC.

Data Presentation

The following tables illustrate how you can present the data from your stability studies.

Table 1: Stability of Ethyl 2-(5-hydroxypyridin-2-YL)acetate in Different Buffers (at 37°C)

Time (hours)% Remaining (pH 6.0 Buffer)% Remaining (pH 7.4 Buffer)% Remaining (pH 8.0 Buffer)
0100100100
298.595.288.1
496.890.177.3
893.280.559.8
2485.162.335.7

Table 2: Effect of Light and Temperature on Stability in pH 7.4 Buffer

Time (hours)% Remaining (37°C, Light)% Remaining (37°C, Dark)% Remaining (Room Temp, Dark)% Remaining (4°C, Dark)
0100100100100
2445.862.385.498.2
4821.038.872.996.5
729.724.161.394.8

Visualizations

The following diagrams illustrate potential degradation pathways and experimental workflows.

cluster_degradation Potential Degradation Pathway Parent_Compound Ethyl 2-(5-hydroxypyridin-2-YL)acetate Oxidized_Product Oxidized Pyridinone Derivative Parent_Compound->Oxidized_Product Oxidation (O2, Metal Ions) Hydrolyzed_Acid 2-(5-hydroxypyridin-2-YL)acetic acid Parent_Compound->Hydrolyzed_Acid Hydrolysis (Acid/Base Catalyzed)

Caption: A diagram illustrating potential degradation pathways for Ethyl 2-(5-hydroxypyridin-2-YL)acetate.

cluster_workflow Experimental Workflow for Stability Assessment Start Suspected Compound Instability Purity_Check Confirm Purity and Identity (HPLC, MS) Start->Purity_Check Buffer_Stability Assess Stability in Experimental Buffer Purity_Check->Buffer_Stability Environmental_Factors Investigate Light and Temperature Effects Buffer_Stability->Environmental_Factors Data_Analysis Analyze Data and Determine Half-life Environmental_Factors->Data_Analysis Optimization Optimize Experimental Conditions (e.g., pH, protect from light) Data_Analysis->Optimization End Consistent Experimental Results Optimization->End

Caption: A flowchart outlining the experimental workflow for troubleshooting compound stability issues.

References

Troubleshooting "Ethyl 2-(5-hydroxypyridin-2-YL)acetate" NMR peak assignments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-(5-hydroxypyridin-2-yl)acetate

This guide provides troubleshooting advice and frequently asked questions regarding the Nuclear Magnetic Resonance (NMR) peak assignments for Ethyl 2-(5-hydroxypyridin-2-yl)acetate. It is intended for researchers, scientists, and professionals in drug development.

Predicted NMR Data

Below are the predicted ¹H and ¹³C NMR chemical shifts for Ethyl 2-(5-hydroxypyridin-2-yl)acetate. These values are estimates and can be influenced by solvent, concentration, and temperature.[1][2]

Structure and Atom Numbering:

Chemical structure of Ethyl 2-(5-hydroxypyridin-2-yl)acetate with atoms numbered for NMR assignment.

Figure 1. Structure of Ethyl 2-(5-hydroxypyridin-2-yl)acetate with atom numbering for NMR peak assignments.

Table 1: Predicted ¹H NMR Peak Assignments (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
H-a~1.25Triplet (t)3HEthyl group methyl protons, coupled to H-b.
H-b~4.15Quartet (q)2HEthyl group methylene protons, coupled to H-a.
H-c~3.70Singlet (s)2HMethylene protons adjacent to the pyridine ring.
H-3~7.20Doublet of doublets (dd)1HPyridine ring proton.
H-4~7.30Doublet (d)1HPyridine ring proton.
H-6~8.10Doublet (d)1HPyridine ring proton.
-OH5.0 - 9.0Broad Singlet (br s)1HHighly variable, exchangeable proton.

Table 2: Predicted ¹³C NMR Peak Assignments (in CDCl₃, 101 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-a~14.2Ethyl group methyl carbon.
C-b~61.5Ethyl group methylene carbon.
C-c~40.0Methylene carbon adjacent to the pyridine ring.
C-3~122.0Aromatic CH.
C-4~125.0Aromatic CH.
C-6~140.0Aromatic CH.
C-2~155.0Aromatic quaternary carbon attached to the acetate group.
C-5~158.0Aromatic quaternary carbon attached to the hydroxyl group.
C=O~171.0Ester carbonyl carbon.[3]

Troubleshooting and FAQs

This section addresses common issues encountered during the NMR analysis of Ethyl 2-(5-hydroxypyridin-2-yl)acetate.

Q1: The hydroxyl (-OH) proton peak is not visible in my spectrum. Where did it go?

A: The hydroxyl proton is acidic and can undergo rapid chemical exchange with trace amounts of water (D₂O or H₂O) in the NMR solvent.[4] This can cause the peak to broaden significantly or disappear entirely. To confirm its presence, you can perform a "D₂O shake" experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -OH peak should disappear, confirming its identity.[5][6]

Q2: Why do the peaks for the pyridine protons look broad or poorly resolved?

A: The nitrogen atom in the pyridine ring has a quadrupole moment, which can lead to faster relaxation and result in broader peaks for adjacent protons (especially H-6). Additionally, if the sample is too concentrated, intermolecular interactions can cause peak broadening.[7] Ensure your sample is well-dissolved and not overly concentrated.

Q3: My baseline is noisy and integrations are inaccurate. What can I do?

A: A noisy baseline can result from a low sample concentration, insufficient number of scans, or poor shimming of the magnetic field. For ¹H NMR, a sample concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical.[8] For ¹³C NMR, a higher concentration (50-100 mg) is often needed.[8] Increasing the number of scans and carefully shimming the spectrometer can significantly improve the signal-to-noise ratio and peak shape.

Q4: I am seeing unexpected peaks at ~1.2, ~2.0, and ~4.1 ppm. What are they?

A: These signals are characteristic of residual ethyl acetate, a common solvent used in purification. Ethyl acetate can be difficult to remove completely. To remove it, you can dissolve your sample in a small amount of dichloromethane (DCM), and then remove the solvent under vacuum. Repeating this process a few times can help.

Q5: The chemical shifts I observe are different from the predicted values. Why is that?

A: Predicted chemical shifts are estimates. The actual values can be influenced by several factors:

  • Solvent Effects: Aromatic solvents like benzene-d₆ or pyridine-d₅ can cause significant shifts compared to chloroform-d₃ due to anisotropic effects.[1][2]

  • Concentration: Chemical shifts, especially for protons involved in hydrogen bonding (like the -OH), can be concentration-dependent.

  • Temperature and pH: These parameters can also affect the electronic environment and, consequently, the chemical shifts.

Experimental Protocols

1. Standard NMR Sample Preparation

  • Weighing the Sample: Accurately weigh 5-25 mg of your compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[8]

  • Adding the Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If solids persist, you may need to filter the solution through a small plug of cotton or glass wool in a Pasteur pipette.[8]

  • Transfer: Transfer the clear solution into a clean 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube before inserting it into the spectrometer.

2. D₂O Exchange Experiment

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Remove the NMR tube from the spectrometer and add one drop of deuterium oxide (D₂O).

  • Mix: Cap the tube and shake it gently for about 30 seconds to ensure mixing.

  • Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The peak corresponding to the exchangeable -OH proton should have disappeared or significantly diminished in the second spectrum.[4][5]

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common NMR spectroscopy issues.

NMR_Troubleshooting NMR Troubleshooting Workflow start Unexpected NMR Spectrum q_peaks Are there unexpected peaks? start->q_peaks q_broad Are peaks broad or misshapen? q_peaks->q_broad No sol_impurity Check for common impurities: - Residual Solvents (EtOAc, DCM) - Water - Grease q_peaks->sol_impurity Yes q_shifts Are chemical shifts incorrect? q_broad->q_shifts No sol_shimming Improve shimming. Check sample concentration. Ensure sample is fully dissolved. q_broad->sol_shimming Yes q_oh Is the -OH peak missing? q_shifts->q_oh No sol_solvent Consider solvent effects. Check reference standard (TMS). Verify compound structure. q_shifts->sol_solvent Yes sol_d2o Perform a D₂O shake experiment to confirm exchangeable proton. q_oh->sol_d2o Yes end Spectrum Interpreted q_oh->end No sol_impurity->q_broad sol_shimming->q_shifts sol_solvent->q_oh sol_d2o->end

Caption: Troubleshooting workflow for NMR peak assignments.

References

Technical Support Center: Purification of Ethyl 2-(5-hydroxypyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of "Ethyl 2-(5-hydroxypyridin-2-YL)acetate".

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying Ethyl 2-(5-hydroxypyridin-2-YL)acetate?

A1: The most common and effective methods for purifying Ethyl 2-(5-hydroxypyridin-2-YL)acetate and similar pyridine derivatives are column chromatography and recrystallization. Acid-base extraction can also be employed as an initial purification step to remove non-basic impurities.

Q2: What are the likely impurities I might encounter?

A2: Without a specific synthesis route, potential impurities can be inferred from common synthetic pathways for similar molecules. These may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Byproducts: Compounds formed from side reactions. For instance, if a debenzylation reaction is used to reveal the hydroxyl group, incomplete debenzylation could leave a benzyl-protected impurity.

  • Reagents: Residual reagents from the reaction workup.

  • Solvents: Residual solvents from the reaction or purification steps.

Q3: How can I effectively remove baseline impurities before fine purification?

A3: An acid-base extraction is a highly effective initial step. As a pyridine derivative, Ethyl 2-(5-hydroxypyridin-2-YL)acetate is basic and can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase. This will separate it from non-basic organic impurities. The product can then be recovered by basifying the aqueous layer (e.g., with NaHCO₃) and re-extracting with an organic solvent like ethyl acetate.

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of the target compound from impurities.

  • Possible Cause: The solvent system (mobile phase) lacks the appropriate polarity to effectively separate the components on the stationary phase (e.g., silica gel).

  • Solution:

    • TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your target compound an Rf value of approximately 0.3.

    • Solvent Gradient: Employ a gradient elution. Start with a less polar solvent system (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 50% ethyl acetate in hexane). This will allow for the separation of compounds with a wider range of polarities.

    • Alternative Solvents: Consider other solvent systems such as dichloromethane/methanol or chloroform/acetone.

Issue 2: Tailing of the product peak, leading to broad fractions and cross-contamination.

  • Possible Cause: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing the compound to "stick" and elute slowly and unevenly.

  • Solution:

    • Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your mobile phase. The basic modifier will compete for the active sites on the silica gel, reducing the interaction with your product and resulting in sharper peaks.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The chosen solvent may also be too good a solvent for the compound.

  • Solution:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled solution to induce crystallization.

    • Adjust Solvent System: If the compound is too soluble, add a small amount of an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the hot solution until it just becomes cloudy, then add a drop of the primary solvent to redissolve the precipitate before cooling. Common solvent systems for pyridine derivatives include hexane/ethyl acetate and hexane/acetone.

Issue 2: Low recovery of the purified product.

  • Possible Cause: The compound has significant solubility in the recrystallization solvent even at low temperatures. Too much solvent was used.

  • Solution:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cool Thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath or freezer) to maximize precipitation.

    • Solvent Selection: Choose a solvent system where the product has high solubility at high temperatures and very low solubility at low temperatures.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude "Ethyl 2-(5-hydroxypyridin-2-YL)acetate" in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column bed.

  • Elution: Begin eluting with the low-polarity mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Data Presentation

The following table provides a hypothetical comparison of purity levels before and after different purification techniques. Actual results will vary depending on the nature and quantity of impurities.

Purification MethodStarting Purity (Hypothetical)Final Purity (Hypothetical)
Acid-Base Extraction85%90-95%
Column Chromatography90%>98%
Recrystallization95%>99%
Sequential Purification (Acid-Base Extraction followed by Recrystallization)85%>99.5%

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Steps cluster_end Final Product crude Crude Ethyl 2-(5-hydroxypyridin-2-YL)acetate extraction Acid-Base Extraction crude->extraction Optional First Pass chromatography Column Chromatography crude->chromatography extraction->chromatography recrystallization Recrystallization extraction->recrystallization chromatography->recrystallization For highest purity pure Pure Ethyl 2-(5-hydroxypyridin-2-YL)acetate chromatography->pure recrystallization->pure

Caption: General purification workflow for Ethyl 2-(5-hydroxypyridin-2-YL)acetate.

troubleshooting_chromatography cluster_problem Problem Identification cluster_solution Potential Solutions start Column Chromatography Issue poor_separation Poor Separation start->poor_separation peak_tailing Peak Tailing start->peak_tailing optimize_solvent Optimize Solvent System (TLC/Gradient) poor_separation->optimize_solvent add_base Add Basic Modifier (e.g., TEA) peak_tailing->add_base change_stationary_phase Change Stationary Phase (e.g., Alumina) peak_tailing->change_stationary_phase

Caption: Troubleshooting logic for column chromatography issues.

Technical Support Center: Synthesis of Ethyl 2-(5-hydroxypyridin-2-YL)acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 2-(5-hydroxypyridin-2-YL)acetate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: I am having trouble with the direct alkylation of 5-hydroxypyridine-2-acetate. What are the common issues?

A1: Direct alkylation of hydroxypyridines can be challenging due to the presence of two nucleophilic sites, the pyridine nitrogen and the hydroxyl group, leading to a mixture of N-alkylated and O-alkylated products. The tautomerism between the 2-hydroxypyridine and 2-pyridone forms further complicates the reaction, often resulting in poor regioselectivity.[1][2] To achieve specific O-alkylation, it is often necessary to use a protection strategy for the hydroxyl group.

Q2: What is a reliable synthetic strategy to obtain Ethyl 2-(5-hydroxypyridin-2-YL)acetate with high purity?

A2: A robust and widely used strategy involves a two-step process:

  • Protection of the hydroxyl group: The hydroxyl group of a suitable 5-hydroxypyridine precursor is protected, commonly as a benzyl ether, to prevent unwanted side reactions.

  • Deprotection: The protecting group is removed in the final step to yield the desired product. Catalytic hydrogenation is a common and effective method for the debenzylation of O-benzyl protected pyridines.

This approach generally provides higher yields and purity compared to direct synthesis methods.

Q3: My hydrogenation reaction for the deprotection of the benzyl group is slow or incomplete. What can I do?

A3: Incomplete hydrogenation can be due to several factors:

  • Catalyst Activity: Ensure you are using a fresh and active palladium on carbon (Pd/C) catalyst. Catalyst poisoning can occur, reducing its effectiveness.

  • Hydrogen Pressure: While many hydrogenations can be performed at atmospheric pressure, increasing the hydrogen pressure may be necessary for more challenging substrates.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Methanol and ethanol are commonly used and effective solvents for this type of reaction.

  • Reaction Time and Temperature: Prolonging the reaction time or slightly increasing the temperature (while monitoring for side reactions) can help drive the reaction to completion.

Q4: I am observing byproducts during the synthesis of the protected intermediate, Ethyl 2-(5-(benzyloxy)pyridin-2-yl)acetate. What are the likely side reactions?

A4: During the alkylation of 5-(benzyloxy)pyridin-2-ol with ethyl bromoacetate, potential side reactions include:

  • N-alkylation: As mentioned in Q1, competitive alkylation at the pyridine nitrogen can occur.

  • Dialkylation: Although less common, dialkylation at both the oxygen and nitrogen is a possibility.

  • Hydrolysis of the ester: If water is present in the reaction mixture, the ethyl acetate moiety can be hydrolyzed to the corresponding carboxylic acid. It is crucial to use anhydrous solvents and reagents.[3]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low yield in the synthesis of Ethyl 2-(5-(benzyloxy)pyridin-2-yl)acetate 1. Incomplete reaction. 2. Competing N-alkylation. 3. Steric hindrance. 4. Inefficient purification.1. Monitor the reaction progress using TLC. Consider increasing the reaction time or temperature. 2. Use a non-polar aprotic solvent to favor O-alkylation. Ensure the use of a suitable base (e.g., K₂CO₃, NaH) to generate the alkoxide. 3. If steric hindrance is an issue with the starting materials, consider using a less hindered base.[3] 4. Optimize the column chromatography conditions (eluent system, silica gel activity) to ensure proper separation from starting materials and byproducts.
Formation of multiple products during O-alkylation 1. Presence of water leading to hydrolysis. 2. Lack of regioselectivity (N- vs. O-alkylation).1. Ensure all glassware is oven-dried and use anhydrous solvents.[3] 2. The choice of base and solvent is critical. Using a strong, non-nucleophilic base in an aprotic solvent generally favors O-alkylation.
Incomplete deprotection (hydrogenolysis) of the benzyl group 1. Deactivated catalyst. 2. Insufficient hydrogen pressure. 3. Presence of catalyst poisons.1. Use a fresh batch of Pd/C catalyst. Consider using a higher catalyst loading. 2. Increase the hydrogen pressure (e.g., using a Parr hydrogenator). 3. Ensure starting materials and solvents are free from impurities that can poison the catalyst (e.g., sulfur compounds).
Difficulty in purifying the final product 1. Similar polarity of the product and byproducts. 2. Product is unstable on silica gel.1. Use a different eluent system for column chromatography or consider alternative purification techniques like preparative HPLC or crystallization. 2. If the product is sensitive to acidic silica gel, consider using neutral or basic alumina for chromatography.

Experimental Protocols

A reliable method for the synthesis of Ethyl 2-(5-hydroxypyridin-2-YL)acetate is a two-step process involving the synthesis of a benzyl-protected intermediate followed by deprotection.

Step 1: Synthesis of Ethyl 2-(5-(benzyloxy)pyridin-2-yl)acetate

This step involves the O-alkylation of 5-(benzyloxy)pyridin-2-ol with ethyl bromoacetate.

Materials:

  • 5-(benzyloxy)pyridin-2-ol

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-(benzyloxy)pyridin-2-ol in anhydrous acetone or DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Synthesis of Ethyl 2-(5-hydroxypyridin-2-YL)acetate (Deprotection)

This step involves the hydrogenolysis of the benzyl protecting group.

Materials:

  • Ethyl 2-(5-(benzyloxy)pyridin-2-yl)acetate

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve Ethyl 2-(5-(benzyloxy)pyridin-2-yl)acetate in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the starting material).

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical yields for the two-step synthesis of Ethyl 2-(5-hydroxypyridin-2-YL)acetate. Actual yields may vary depending on the specific reaction conditions and the scale of the synthesis.

Reaction Step Product Typical Yield Range Purity
Step 1: O-Alkylation Ethyl 2-(5-(benzyloxy)pyridin-2-yl)acetate60-85%>95% after chromatography
Step 2: Hydrogenolysis Ethyl 2-(5-hydroxypyridin-2-YL)acetate85-98%>98% after purification

Visualization of Synthetic Workflow and Biological Context

Synthetic Workflow

The two-step synthesis of Ethyl 2-(5-hydroxypyridin-2-YL)acetate can be visualized as a straightforward workflow.

Synthesis_Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Deprotection Start 5-(Benzyloxy)pyridin-2-ol Reaction1 O-Alkylation Reaction Start->Reaction1 Reagent1 Ethyl Bromoacetate, K2CO3 Reagent1->Reaction1 Purification1 Purification (Column Chromatography) Reaction1->Purification1 Intermediate Ethyl 2-(5-(benzyloxy)pyridin-2-yl)acetate Purification1->Intermediate Reaction2 Hydrogenolysis Intermediate->Reaction2 Reagent2 H2, 10% Pd/C Reagent2->Reaction2 Purification2 Purification (Filtration/Recrystallization) Reaction2->Purification2 FinalProduct Ethyl 2-(5-hydroxypyridin-2-YL)acetate Purification2->FinalProduct

Caption: A two-step workflow for the synthesis of Ethyl 2-(5-hydroxypyridin-2-YL)acetate.

Biological Context: Inhibition of Metalloenzymes

Derivatives of hydroxypyridine are known to act as inhibitors of metalloenzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which play crucial roles in various cellular signaling pathways.[4][5] The hydroxypyridine moiety can chelate the metal ion (often zinc) in the active site of these enzymes, leading to their inhibition.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_nucleus Nucleus cluster_ecm Extracellular Matrix GrowthFactor Growth Factors, Cytokines Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TranscriptionFactors HDAC HDAC Histones Histones HDAC->Histones Deacetylates MMP MMP ECM_Degradation ECM Degradation MMP->ECM_Degradation Causes Inhibitor Ethyl 2-(5-hydroxypyridin-2-YL)acetate Derivative Inhibitor->HDAC Inhibits Inhibitor->MMP Inhibits GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulation GeneExpression->HDAC Expression of GeneExpression->MMP Expression of Histones->GeneExpression Regulates

Caption: Inhibition of metalloenzymes like HDAC and MMP by hydroxypyridine derivatives.

References

Technical Support Center: Scale-Up Synthesis of Ethyl 2-(5-hydroxypyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl 2-(5-hydroxypyridin-2-YL)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of Ethyl 2-(5-hydroxypyridin-2-YL)acetate?

A1: Key challenges in the large-scale production of substituted pyridines, including Ethyl 2-(5-hydroxypyridin-2-YL)acetate, often revolve around:

  • Reaction Kinetics and Heat Transfer: Many synthetic routes to pyridine derivatives involve exothermic reactions. Proper heat management is critical to prevent runaway reactions and the formation of byproducts.[1]

  • Raw Material Quality: The purity of starting materials is crucial as impurities can negatively affect catalyst performance and lead to the formation of difficult-to-remove related substances.[1]

  • Purification: The basic nature of the pyridine ring can lead to challenges in purification, such as tailing on silica gel chromatography.[2]

  • Catalyst Activity and Loading: In catalyst-driven reactions, maintaining catalyst activity and optimizing loading at a larger scale can be challenging and impact cost-effectiveness.[1]

Q2: What are the common synthetic routes for preparing substituted pyridines like Ethyl 2-(5-hydroxypyridin-2-YL)acetate?

A2: Several general methods for pyridine synthesis can be adapted, with the Hantzsch pyridine synthesis being a well-known multi-component reaction. This reaction involves an aldehyde, two equivalents of a β-keto ester (like ethyl acetoacetate), and a nitrogen donor (such as ammonium acetate). The initial product is a dihydropyridine that is subsequently oxidized to the pyridine.[3] Other methods include variations of condensation and cyclization reactions.

Q3: How can I minimize the formation of by-products during the synthesis?

A3: Minimizing by-product formation requires stringent control over reaction parameters:

  • Temperature: Maintain a consistent and optimized temperature profile for your specific reaction.

  • Reagent Addition: The order and rate of reagent addition can be critical, especially in unsymmetrical syntheses, to avoid the formation of undesired intermediates.

  • Stoichiometry: Ensure the correct stoichiometry of all reactants and reagents.

Troubleshooting Guides

Issue 1: Low Product Yield
Potential Cause Troubleshooting/Optimization Steps
Incomplete Reaction - Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS, HPLC).- Extend the reaction time if necessary.- Optimize the reaction temperature; sometimes a moderate increase can drive the reaction to completion.
Catalyst Deactivation - Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).- Consider screening different catalysts or increasing the catalyst loading.[1]
Suboptimal Reaction Conditions - Experiment with different solvents to ensure all reactants are sufficiently soluble.- The choice of base is critical in many pyridine syntheses; screen various bases to find the most effective one.[1]
Formation of Side Products - Re-evaluate the order of reagent addition.- Adjust the reaction temperature to disfavor side reactions.
Issue 2: Difficulty in Product Purification
Potential Cause Troubleshooting/Optimization Steps
Tailing on Silica Gel Chromatography - The basicity of the pyridine nitrogen can interact with the acidic silica gel. Consider adding a small amount of a basic modifier, such as triethylamine or pyridine, to the eluent.[2]
Presence of Closely-Related Impurities - If impurities have similar polarity to the product, consider crystallization as a purification method if the product is a solid.[2]- Explore alternative chromatographic techniques, such as reverse-phase chromatography.
Incomplete Removal of Reagents or By-products - Employ aqueous washes to remove water-soluble impurities. For basic products like pyridines, an acid wash followed by basification and extraction can be effective.
Issue 3: Exothermic Reaction and Poor Temperature Control
Potential Cause Troubleshooting/Optimization Steps
Rapid Reagent Addition - Add highly reactive reagents dropwise or via a syringe pump over an extended period to control the rate of heat generation.
Insufficient Cooling - Ensure the reactor is equipped with an efficient cooling system (e.g., cooling jacket, ice bath).
High Concentration - Running the reaction at a lower concentration can help to dissipate heat more effectively.

Experimental Protocols

General Laboratory-Scale Hantzsch Pyridine Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the aldehyde, ethyl acetoacetate (2 equivalents), and a nitrogen source like ammonium acetate.

  • Solvent: Add a suitable solvent, such as ethanol.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Oxidation: Once the dihydropyridine formation is complete, cool the reaction and add an oxidizing agent (e.g., nitric acid, iodine) to facilitate aromatization to the pyridine ring.[3]

  • Work-up: After oxidation, neutralize the reaction mixture and extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography or crystallization.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting Troubleshooting Flowchart for Low Yield Start Low Product Yield Observed Check_Completion Is the reaction complete? Start->Check_Completion Check_Catalyst Is the catalyst active? Check_Completion->Check_Catalyst Yes Optimize_Time_Temp Increase reaction time or temperature Check_Completion->Optimize_Time_Temp No Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Replace_Catalyst Use fresh catalyst or screen alternatives Check_Catalyst->Replace_Catalyst No Analyze_Byproducts Identify by-products and adjust conditions Check_Conditions->Analyze_Byproducts No End Yield Improved Check_Conditions->End Yes Optimize_Time_Temp->Check_Completion Replace_Catalyst->Check_Catalyst Optimize_Solvent_Base Screen different solvents and bases Optimize_Solvent_Base->Check_Conditions Analyze_Byproducts->Optimize_Solvent_Base

Caption: A logical workflow to diagnose and address common causes of low product yield.

General Pyridine Synthesis Troubleshooting Pathway

Pyridine_Synthesis_Troubleshooting General Troubleshooting for Pyridine Synthesis Start Synthesis Issue Identified Issue_Type What is the primary issue? Start->Issue_Type Low_Yield Low Yield Issue_Type->Low_Yield Yield Purification_Problem Purification Difficulty Issue_Type->Purification_Problem Purification Exotherm_Control Poor Temperature Control Issue_Type->Exotherm_Control Exotherm Troubleshoot_Yield Follow Low Yield Workflow Low_Yield->Troubleshoot_Yield Troubleshoot_Purification Modify Chromatography or Crystallize Purification_Problem->Troubleshoot_Purification Troubleshoot_Exotherm Adjust Addition Rate and Cooling Exotherm_Control->Troubleshoot_Exotherm Resolution Issue Resolved Troubleshoot_Yield->Resolution Troubleshoot_Purification->Resolution Troubleshoot_Exotherm->Resolution

Caption: A decision-making pathway for addressing common issues in pyridine synthesis.

References

Technical Support Center: HPLC Reaction Monitoring of Ethyl 2-(5-hydroxypyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of Ethyl 2-(5-hydroxypyridin-2-YL)acetate by HPLC.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of Ethyl 2-(5-hydroxypyridin-2-YL)acetate.

IssuePossible CausesSuggested Solutions
Poor Peak Shape (Tailing) - Secondary interactions between the basic pyridine nitrogen and acidic silanols on the column stationary phase.[1][2] - Mobile phase pH is close to the pKa of the analyte.[1] - Column overload.- Use a buffered mobile phase to maintain a consistent pH; for basic compounds like pyridines, a slightly acidic pH (e.g., pH 3-5) can improve peak shape.[1][3] - Consider using a column with a different stationary phase, such as one with phenyl or fluorinated phases, which can offer different selectivities for aromatic compounds.[4] - Reduce the sample concentration or injection volume.[4]
Shifting Retention Times - Inconsistent mobile phase composition. - Fluctuations in column temperature.[4] - Inadequate column equilibration.[4] - Pump performance issues.[4]- Prepare mobile phases accurately, preferably by weight, and ensure thorough mixing.[4] - Use a column oven to maintain a stable temperature.[4] - Ensure the column is fully equilibrated with the mobile phase before starting the analysis sequence.[4] - Regularly check the pump for leaks and perform routine maintenance.[5]
Baseline Noise or Drift - Air bubbles in the system.[6] - Contaminated mobile phase or column.[6] - Detector lamp issues.- Degas the mobile phase thoroughly using sonication, vacuum filtration, or helium sparging.[6] Purge the pump to remove any trapped air.[6] - Use high-purity solvents and freshly prepared mobile phases.[6] Flush the column with a strong solvent to remove contaminants.[6] - Check the detector lamp's age and intensity.
Poor Resolution/Co-elution - Inappropriate mobile phase composition. - Unsuitable stationary phase.[4]- Optimize the mobile phase by adjusting the organic solvent ratio or trying different organic modifiers (e.g., acetonitrile vs. methanol). - Experiment with different column chemistries. Phenyl or polar-embedded phases might provide better selectivity for pyridine-containing compounds.[4]
Ghost Peaks - Contamination from previous injections (carryover). - Impurities in the mobile phase or sample solvent.- Run blank injections (injecting only the mobile phase) to confirm carryover.[7] - Implement a needle wash step in your injection sequence. - Use high-purity solvents and filter all samples and mobile phases.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for monitoring the reaction of Ethyl 2-(5-hydroxypyridin-2-YL)acetate?

A1: A good starting point would be a reversed-phase method using a C18 column. The mobile phase could consist of a mixture of acetonitrile and a slightly acidic buffer (e.g., 0.1% formic acid in water) to ensure good peak shape for the pyridine-containing analyte. A gradient elution may be necessary to separate reactants, intermediates, and the final product.

Q2: How can I quantify the reaction progress using HPLC?

A2: To quantify the reaction progress, you will need to create a calibration curve using a known concentration of a reference standard for Ethyl 2-(5-hydroxypyridin-2-YL)acetate. By comparing the peak area of your analyte in the reaction sample to the calibration curve, you can determine its concentration over time. For accurate quantification, especially in early process development where reference standards for all components may not be available, techniques like online NMR can be used to determine UV response factors.[8][9]

Q3: What should I do if I observe peak tailing for my pyridine-containing compound?

A3: Peak tailing for basic compounds like pyridines is often due to interactions with residual silanol groups on the silica-based column packing.[1][2] To mitigate this, you can:

  • Add a competitive base to the mobile phase (e.g., triethylamine), although this may not be suitable for LC-MS applications.

  • Use a mobile phase with a lower pH (around 3-4) to protonate the silanols and reduce interaction.

  • Employ an end-capped column or a column with a different stationary phase (e.g., a polar-embedded phase).[1]

Q4: My retention times are drifting during a long sequence of analyses. What could be the cause?

A4: Retention time drift can be caused by several factors, including changes in mobile phase composition due to evaporation of the more volatile solvent, temperature fluctuations, or a column that is not fully equilibrated.[4] Ensure your mobile phase is well-mixed and covered, use a column oven for temperature control, and allow sufficient time for the column to equilibrate before starting your analytical run.[4]

Q5: I am seeing unexpected peaks in my chromatogram. How can I identify their source?

A5: Unexpected peaks, or "ghost peaks," can arise from several sources.[2] To troubleshoot, first run a blank injection (injecting only your sample solvent). If the peak is still present, it may be due to contamination in your mobile phase or carryover from a previous injection. If the peak is absent in the blank, it is likely an impurity in your current sample.

Experimental Protocol: Reaction Monitoring by HPLC

This protocol outlines a general procedure for monitoring the synthesis of Ethyl 2-(5-hydroxypyridin-2-YL)acetate.

1. HPLC System and Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A typical gradient might start at 5-10% B, ramp up to 90-95% B over 10-15 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate. The exact gradient will need to be optimized based on the separation of reactants and products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Pyridine-containing compounds typically have UV absorbance around 250-280 nm. The optimal wavelength should be determined by running a UV scan of the analyte.

  • Injection Volume: 5-10 µL

2. Sample Preparation:

  • At specified time points during the chemical reaction, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a suitable solvent to prevent further reaction. The diluent should be miscible with the mobile phase, for instance, a mixture of water and acetonitrile.

  • Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.

3. Analysis:

  • Equilibrate the HPLC column with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the prepared samples onto the HPLC system.

  • Record the chromatograms and integrate the peak areas of the starting material, intermediates, and the desired product, Ethyl 2-(5-hydroxypyridin-2-YL)acetate.

  • Plot the concentration or peak area of the product and reactants as a function of time to monitor the reaction progress.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Shifting Retention Time? start->retention_time baseline Baseline Issues? start->baseline resolution Poor Resolution? start->resolution peak_tailing Peak Tailing peak_shape->peak_tailing Yes peak_fronting Peak Fronting peak_shape->peak_fronting Yes check_mobile_phase Check Mobile Phase Prep retention_time->check_mobile_phase Yes check_temp Use Column Oven retention_time->check_temp Yes equilibrate Ensure Column Equilibration retention_time->equilibrate Yes degas_mobile_phase Degas Mobile Phase baseline->degas_mobile_phase Yes clean_system Clean System/Column baseline->clean_system Yes optimize_gradient Optimize Gradient resolution->optimize_gradient Yes change_mobile_phase Change Mobile Phase Modifier resolution->change_mobile_phase Yes adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph change_column Change Column Chemistry peak_tailing->change_column reduce_load Reduce Sample Load peak_fronting->reduce_load

Caption: Troubleshooting workflow for common HPLC issues.

HPLC_Reaction_Monitoring_Workflow start Start Reaction sampling Withdraw Aliquot at Time (t) start->sampling quench Quench Reaction sampling->quench prepare_sample Dilute and Filter Sample quench->prepare_sample hplc_analysis HPLC Analysis prepare_sample->hplc_analysis data_processing Integrate Peak Areas hplc_analysis->data_processing plot_data Plot Concentration vs. Time data_processing->plot_data end Determine Reaction Completion plot_data->end

Caption: Experimental workflow for HPLC reaction monitoring.

References

Validation & Comparative

Navigating the Biological Landscape of Hydroxypyridine Derivatives: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the biological activities of direct derivatives of "Ethyl 2-(5-hydroxypyridin-2-yl)acetate" is challenging due to a lack of specific comparative studies in publicly available research. However, the broader class of hydroxypyridine and its derivatives is a wellspring of pharmacological interest, with numerous studies exploring their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide synthesizes the available data on various pyridine-based compounds to provide a comparative perspective on their biological activities, supported by common experimental methodologies.

Anticancer Activity: A Prominent Feature of Pyridine Scaffolds

Derivatives of pyridine and its fused heterocyclic systems have demonstrated significant potential in oncology research. Studies have revealed that these compounds can exert cytotoxic effects against various cancer cell lines through diverse mechanisms of action.

A series of novel 1,2,4-triazole-pyridine hybrid derivatives were synthesized and evaluated for their in vitro anticancer activities against murine melanoma (B16F10) cells using the MTT reduction assay. [1][2]The results indicated that the compounds exhibited moderate to potent anticancer activities, with IC50 values ranging from 41.12µM to 61.11 µM. [2]One of the most active compounds was 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine. [1] Similarly, new imidazo[4,5-b]pyridine derivatives have been designed and screened for their anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines. [3]Several of these compounds showed significant activity against both cell lines and demonstrated remarkable inhibitory potential against Cyclin-Dependent Kinase 9 (CDK9), with IC50 values ranging from 0.63 to 1.32 μM. [3] Furthermore, a study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives reported moderate cytotoxic activity against MCF-7, MDA-MB-468, K562, and SaOS2 cancer cell lines, with K562 being the most sensitive. [4]The IC50 values for the most potent compounds against K562 cells ranged from 42 to 57 μmol/L. [4] Table 1: Comparative Anticancer Activity of Various Pyridine Derivatives

Compound ClassCancer Cell LineReported Activity (IC50)Reference
1,2,4-Triazole-Pyridine HybridsMurine Melanoma (B16F10)41.12 - 61.11 µM[2]
Imidazo[4,5-b]pyridine DerivativesBreast Cancer (MCF-7)Not specified[3]
Imidazo[4,5-b]pyridine DerivativesColon Cancer (HCT116)Not specified[3]
Imidazo[4,5-b]pyridine Derivatives (CDK9 Inhibition)-0.63 - 1.32 µM[3]
2,3-Diaryl-3H-imidazo[4,5-b]pyridine DerivativesLeukemia (K562)42 - 57 µmol/L[4]

Anti-inflammatory Properties: Targeting Key Mediators

The anti-inflammatory potential of hydroxypyridine derivatives has also been a subject of investigation. These compounds are thought to exert their effects through various mechanisms, including the chelation of iron, which is crucial for the activity of enzymes like cyclooxygenase (COX) and lipoxygenase involved in the inflammatory cascade. A study on new derivatives of 3-hydroxy-pyridine-4-one demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. The potency of these compounds was found to be influenced by the nature of the substitution on the pyridine ring. Another study focused on novel thiazolo[4,5-b]pyridin-2-ones, which were evaluated for their anti-inflammatory action using the carrageenan-induced rat paw edema model. [5]Several of these compounds exhibited potency comparable to or greater than the standard drug, Ibuprofen. [5] Furthermore, research on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives revealed their ability to inhibit COX enzymes. [4]One compound, in particular, showed a 2-fold selectivity for COX-2 over COX-1, with IC50 values of 9.2 µmol/L and 21.8 µmol/L, respectively. [4]

Antimicrobial Activity: A Broad Spectrum of Action

The antimicrobial properties of pyridine derivatives have been explored against a range of bacterial and fungal pathogens. These compounds represent a promising scaffold for the development of new anti-infective agents.

For instance, novel N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been synthesized and tested against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. [6]Two compounds, in particular, demonstrated high activity and were shown through molecular docking studies to bind effectively to the active site of the β-lactamase enzyme. [6] Another study reported the synthesis of novel thiazole derivatives with significant antimicrobial activity against multidrug-resistant Gram-positive pathogens, including tedizolid/linezolid-resistant S. aureus and vancomycin-resistant E. faecium. [7] The antimicrobial potential of pyridine derivatives is not limited to bacteria. Certain chlorinated pyridine carbonitrile derivatives have shown antifungal activity comparable to miconazole and clotrimazole against Candida albicans. [8] Table 2: Comparative Antimicrobial Activity of Various Pyridine Derivatives

Compound ClassPathogenReported Activity (MIC)Reference
Pyrrolidine-2,5-dione DerivativesVarious Bacteria & Fungi16 - 256 µg/mL[9]
N-(4-methylpyridin-2-yl) thiophene-2-carboxamidesESBL-producing E. coliNot specified[6]
Thiazole DerivativesTedizolid/linezolid-resistant S. aureusNot specified[7]
Thiazole DerivativesVancomycin-resistant E. faeciumNot specified[7]
Chlorinated Pyridine Carbonitrile DerivativesCandida albicansComparable to miconazole/clotrimazole[8]

Experimental Protocols: A Look into the Methodologies

The biological activities of these pyridine derivatives are typically assessed using a variety of established in vitro and in vivo assays.

In Vitro Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Model: Rats are typically used for this assay.

  • Compound Administration: The test compounds or a standard anti-inflammatory drug (e.g., indomethacin) are administered to the animals, usually intraperitoneally or orally.

  • Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with that of the control group.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) can help illustrate the complex biological pathways and experimental workflows involved in this research.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action start Pyridine Precursor synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification cell_culture Cancer Cell Lines purification->cell_culture mtt_assay MTT Assay cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 enzyme_inhibition Enzyme Inhibition Assays (e.g., CDK, COX) ic50->enzyme_inhibition apoptosis Apoptosis Assays ic50->apoptosis pathway_analysis Signaling Pathway Analysis apoptosis->pathway_analysis

Figure 1: A generalized workflow for the discovery and initial evaluation of anticancer pyridine derivatives.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulus aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation inhibitor Hydroxypyridine Derivatives inhibitor->cox Inhibition

Figure 2: Simplified signaling pathway of prostaglandin synthesis and its inhibition by hydroxypyridine derivatives.

References

Validating the structure of "Ethyl 2-(5-hydroxypyridin-2-YL)acetate" by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structural Validation of Ethyl 2-(5-hydroxypyridin-2-YL)acetate

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural validation of the small organic molecule, Ethyl 2-(5-hydroxypyridin-2-YL)acetate.

While a specific crystal structure for Ethyl 2-(5-hydroxypyridin-2-YL)acetate is not publicly available, this guide leverages established principles of structural biology and analytical chemistry to compare the utility of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This comparison is supported by generalized experimental protocols and data presentation formats that are standard in the field.

Comparison of Structural Validation Techniques

The choice of analytical technique for structure elucidation depends on several factors including the nature of the sample, the level of detail required, and the availability of instrumentation. X-ray crystallography, NMR, and Mass Spectrometry each offer unique advantages and disadvantages in the structural analysis of small molecules.

Parameter X-ray Crystallography Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Sample Phase Crystalline SolidSolutionGas Phase Ions
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packingConnectivity of atoms (1D and 2D NMR), stereochemistry, dynamic processes in solutionMolecular weight, elemental composition (HRMS), fragmentation patterns
Sample Requirement High-quality single crystals (typically >0.1 mm)[1]~1-10 mg of pure sample dissolved in a suitable deuterated solventMicrograms to nanograms of sample
Strengths Unambiguous determination of absolute configuration and conformation in the solid state.[1][2]Provides detailed information about the chemical environment of atoms and their connectivity in solution. Non-destructive.[3]High sensitivity and ability to determine elemental composition with high accuracy.[4][5]
Limitations Requires the growth of diffraction-quality crystals, which can be challenging. The determined structure is static and in the solid state, which may not represent the solution-state conformation.[1][2]Can be less sensitive than MS. Complex spectra can be difficult to interpret for larger molecules. Does not directly provide bond lengths or angles.Does not provide direct information on the 3D arrangement of atoms or stereochemistry. Fragmentation patterns can sometimes be ambiguous.
Typical Experiment Time Days to weeks (including crystallization)Minutes to hours per experimentMinutes

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific results. Below are standardized protocols for the key experiments discussed.

X-ray Crystallography Experimental Protocol
  • Crystal Growth :

    • A saturated solution of Ethyl 2-(5-hydroxypyridin-2-YL)acetate is prepared in a suitable solvent.

    • The solution is filtered to remove any particulate matter.

    • Slow evaporation of the solvent, vapor diffusion, or slow cooling is employed to promote the growth of single crystals of sufficient size and quality (ideally >0.1 mm in all dimensions).[1][6]

  • Data Collection :

    • A suitable crystal is mounted on a goniometer.

    • The crystal is placed in a monochromatic X-ray beam.[1]

    • The crystal is rotated, and the diffraction pattern is collected on a detector over a range of angles.

  • Structure Solution and Refinement :

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The phases of the diffracted X-rays are determined, often using direct methods for small molecules.

    • An initial electron density map is calculated, from which a preliminary model of the structure is built.[7]

    • The atomic positions and other parameters are refined against the experimental data to produce the final, high-resolution structure.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation :

    • Approximately 5-10 mg of Ethyl 2-(5-hydroxypyridin-2-YL)acetate is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3).

    • The solution is transferred to an NMR tube.

  • Data Acquisition :

    • The NMR tube is placed in the spectrometer.

    • A series of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed to establish through-bond correlations between atoms.[8]

  • Data Analysis :

    • The resulting spectra are processed and analyzed.

    • Chemical shifts, coupling constants, and cross-peaks are used to assemble the molecular structure, including the connectivity of the ethyl, acetate, and hydroxypyridine fragments.

Mass Spectrometry (MS) Protocol
  • Sample Introduction and Ionization :

    • A dilute solution of Ethyl 2-(5-hydroxypyridin-2-YL)acetate is introduced into the mass spectrometer.

    • A soft ionization technique, such as Electrospray Ionization (ESI), is typically used for this type of molecule to generate intact molecular ions.[4]

  • Mass Analysis :

    • The mass-to-charge ratio (m/z) of the molecular ion is measured to determine the molecular weight.

    • High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.[5]

  • Tandem Mass Spectrometry (MS/MS) :

    • The molecular ion is isolated and fragmented.

    • The fragmentation pattern provides information about the different functional groups and their connectivity within the molecule.

Visualization of Experimental Workflow

To further clarify the process of X-ray crystallography, the following diagram illustrates the typical experimental workflow.

XRay_Workflow X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Phasing Phase Determination Data_Processing->Phasing Model_Building Model Building Phasing->Model_Building Refinement Refinement & Validation Model_Building->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final Structure

References

"Ethyl 2-(5-hydroxypyridin-2-YL)acetate" efficacy in PROTACs targeting different proteins

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. This guide provides a comparative analysis of the efficacy of PROTACs that utilize ligands derived from precursors like Ethyl 2-(5-hydroxypyridin-2-YL)acetate to recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. By inducing the degradation of specific protein targets, these molecules offer a powerful alternative to traditional occupancy-based inhibitors.

Mechanism of Action: VHL-Based PROTACs

VHL-based PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits the VHL E3 ligase, and a linker connecting the two. The fundamental mechanism involves the formation of a ternary complex between the POI and the VHL E3 ligase, facilitated by the PROTAC.[1] This induced proximity allows for the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2][3] The PROTAC is then released and can act catalytically to induce the degradation of multiple POI molecules.[4]

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binds PROTAC VHL-based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation E2_Ub E2-Ubiquitin E2_Ub->Ternary_Complex Recruitment

VHL-based PROTAC mechanism of action.

Comparative Efficacy Data of VHL-Based PROTACs

The efficacy of a PROTAC is primarily quantified by two metrics: DC50, the concentration required to degrade 50% of the target protein, and Dmax, the maximum percentage of protein degradation achievable. The following table summarizes the performance of various VHL-based PROTACs against different protein targets.

PROTAC IdentifierTarget ProteinCell LineDC50 (nM)Dmax (%)E3 Ligase RecruitedReference
MZ1 BRD4HeLa25>90%VHL[1][5]
ARV-771 BRD4LNCaP<1>95%VHL[6]
Unnamed BTK Degrader BTKMOLM-14InactiveN/AVHL[7][8]
3j (HDAC6 Degrader) HDAC6MM1S (Human)7.1~90%VHL[9]
3j (HDAC6 Degrader) 4935 (Mouse)4.3~57%VHL[9]
CST651 CDK6MDA-MB-231~100>80% (at 1µM)VHL[10]
Unnamed p38α Degrader p38αHeLa~100>90%VHL[11]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Comparison with Alternative E3 Ligase PROTACs: VHL vs. Cereblon

The choice of E3 ligase can significantly impact a PROTAC's degradation efficiency, selectivity, and potential for off-target effects. Cereblon (CRBN) is another commonly recruited E3 ligase.

Case Study: HDAC6 Degraders For the degradation of Histone Deacetylase 6 (HDAC6), both VHL and CRBN-based PROTACs have been developed. Studies show that VHL-based degraders can achieve a similar maximal degradation (Dmax) as their CRBN counterparts. However, VHL-based PROTACs often require longer linkers to effectively form the ternary complex. Interestingly, in a comparison between a VHL-based degrader (3j) and a CRBN-based degrader (2) in a mouse cell line, the VHL-based PROTAC was found to be significantly more potent, suggesting that VHL-recruiting PROTACs may have better cross-species activity.[9]

Case Study: BTK Degraders In the context of Bruton's tyrosine kinase (BTK) degradation, the choice of E3 ligase appears to be critical. Several studies have reported that while CRBN-based PROTACs are highly effective at degrading BTK, with DC50 values in the low nanomolar range, VHL-based PROTACs have been found to be relatively inactive.[7][8] This highlights that the specific geometry and protein-protein interactions within the ternary complex are crucial for successful ubiquitination and are highly dependent on the target protein and the recruited E3 ligase.

Experimental Protocols

The determination of DC50 and Dmax values is crucial for evaluating PROTAC efficacy. Western blotting is the most common method for this quantification.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, MM1S) in multi-well plates at a density that ensures they are in the exponential growth phase during treatment.[12]

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete growth medium. A typical 8-point concentration curve might range from 1 nM to 10,000 nM.

    • Treat cells with the different concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[12]

    • Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C and 5% CO2.[13]

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]

    • Determine the total protein concentration of each lysate using a protein assay such as the BCA assay to ensure equal protein loading.[13]

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer, then denature by boiling.

    • Separate the protein lysates via SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[13]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

    • Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control.

    • Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a four-parameter variable slope non-linear regression model to determine the DC50 and Dmax values.[13]

Experimental_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A 1. Cell Seeding B 2. PROTAC Treatment (Dose-Response) A->B C 3. Incubation (e.g., 24 hours) B->C D 4. Cell Lysis C->D E 5. Protein Quantification (e.g., BCA Assay) D->E F 6. Western Blot E->F G 7. Densitometry & Normalization (vs. Loading Control) F->G H 8. Plot % Degradation vs. log[PROTAC] G->H I 9. Non-linear Regression (Curve Fitting) H->I J DC50 & Dmax Values I->J

Workflow for determining PROTAC DC50 and Dmax.

Signaling Pathway Context: BRD4 Degradation

To understand the functional consequences of PROTAC-induced degradation, it is essential to consider the role of the target protein in cellular signaling. Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in regulating the transcription of key oncogenes, such as c-MYC.[4] By binding to acetylated histones at super-enhancers and promoters, BRD4 recruits the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to drive gene expression.[14] Degradation of BRD4 with a VHL-based PROTAC effectively dismantles this process, leading to the downregulation of oncogenic transcription programs and subsequent anti-proliferative effects in cancer cells.

BRD4_Signaling_Pathway cluster_nucleus Nucleus BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Recruits DNA Promoter/Enhancer BRD4->DNA Binds Ac_Histone Acetylated Histones RNA_Pol RNA Pol II PTEFb->RNA_Pol Activates (Phosphorylation) RNA_Pol->DNA Binds Transcription Gene Transcription (e.g., c-MYC) DNA->Transcription Leads to Proliferation Cell Proliferation & Survival Transcription->Proliferation Drives BRD4_PROTAC BRD4 Degrader (VHL-based PROTAC) BRD4_PROTAC->BRD4 Induces Degradation

BRD4 transcriptional regulation and PROTAC intervention.

References

Comparative analysis of "Ethyl 2-(5-hydroxypyridin-2-YL)acetate" synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 2-(5-hydroxypyridin-2-YL)acetate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering insights into their respective methodologies, potential yields, and strategic advantages. Due to a lack of direct comparative studies in published literature, this analysis constructs two distinct and viable pathways based on established and reliable chemical transformations: Route A: Direct Nucleophilic Substitution and Route B: Palladium-Catalyzed Cross-Coupling .

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a balance between factors such as yield, cost of reagents, reaction conditions, and scalability. The following table summarizes the key aspects of the two proposed methods for synthesizing Ethyl 2-(5-hydroxypyridin-2-YL)acetate.

FeatureRoute A: Direct Nucleophilic SubstitutionRoute B: Palladium-Catalyzed Cross-Coupling
Starting Materials 2-chloro-5-hydroxypyridine, Ethyl bromoacetate, Zinc2-chloro-5-hydroxypyridine, Ethyl bromoacetate, Zinc, Palladium catalyst (e.g., Pd(dba)₂), Phosphine ligand (e.g., Q-phos)
Key Transformation Nucleophilic substitution of an aryl chloride with a pre-formed zinc enolate (Reformatsky reagent).Palladium-catalyzed α-arylation of a zinc enolate with an aryl chloride.
Typical Yield Moderate to Good (Estimated 60-80%)Good to Excellent (Reported up to 90% for similar couplings)[1]
Reaction Conditions Relatively mild; requires inert atmosphere for enolate formation.Generally mild (room temperature to 70°C); requires strict exclusion of air and moisture.[1]
Catalyst Required NoYes (Palladium catalyst and ligand)
Advantages - Fewer reagents. - Potentially lower cost due to the absence of a palladium catalyst. - Simpler reaction setup.- Higher potential yields. - Greater functional group tolerance.[1][2] - Milder reaction conditions for the coupling step.[1][3]
Disadvantages - The reactivity of the aryl chloride can be low, potentially requiring forcing conditions. - The basicity of the enolate may lead to side reactions.- Higher cost due to the palladium catalyst and ligand. - Requires careful handling to avoid catalyst deactivation. - Optimization of catalyst, ligand, and base may be necessary.

Visualizing the Synthetic Pathways

The following diagrams illustrate the proposed synthetic routes for producing Ethyl 2-(5-hydroxypyridin-2-YL)acetate.

Comparative Analysis Workflow cluster_0 Route A: Nucleophilic Substitution cluster_1 Route B: Pd-Catalyzed Cross-Coupling A_Start 2-chloro-5-hydroxypyridine + Ethyl bromoacetate A_Enolate Formation of Zinc Enolate (Reformatsky Reagent) A_Start->A_Enolate A_Coupling Nucleophilic Substitution A_Enolate->A_Coupling A_Product Ethyl 2-(5-hydroxypyridin-2-YL)acetate A_Coupling->A_Product Compare Comparative Analysis (Yield, Cost, Conditions) A_Product->Compare B_Start 2-chloro-5-hydroxypyridine + Ethyl bromoacetate B_Enolate Formation of Zinc Enolate B_Start->B_Enolate B_Coupling Pd-catalyzed α-Arylation B_Enolate->B_Coupling B_Product Ethyl 2-(5-hydroxypyridin-2-YL)acetate B_Coupling->B_Product B_Product->Compare

Proposed synthetic routes for Ethyl 2-(5-hydroxypyridin-2-YL)acetate.

Logical Workflow of the Comparative Analysis Start Identify Target Molecule: Ethyl 2-(5-hydroxypyridin-2-YL)acetate Propose_Routes Propose Two Synthetic Routes (A: Nucleophilic Substitution, B: Pd-Coupling) Start->Propose_Routes Gather_Data Gather Experimental Data for Key Transformations Propose_Routes->Gather_Data Compare_Data Compare Routes Based on: - Yields - Reagents - Conditions - Cost Gather_Data->Compare_Data Present_Findings Present Data in Tables and Visualizations Compare_Data->Present_Findings Conclusion Provide Objective Comparison Guide Present_Findings->Conclusion

References

Navigating the Patent Landscape of Ethyl 2-(5-hydroxypyridin-2-YL)acetate: A Challenging Terrain

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the patent landscape of a chemical compound is crucial for navigating the complexities of intellectual property and identifying opportunities for innovation. However, a comprehensive analysis of "Ethyl 2-(5-hydroxypyridin-2-YL)acetate" reveals a scarcity of direct patent literature, making a traditional comparative analysis challenging.

Initial investigations into the patent landscape surrounding "Ethyl 2-(5-hydroxypyridin-2-YL)acetate" have yielded limited specific results for this exact molecule as a final product or a key, explicitly named intermediate in patented synthetic routes. While numerous patents exist for structurally related compounds, such as dihydropyridine and hydroxyacetophenone derivatives, a direct line to the subject compound is not readily apparent in the public patent databases.

This lack of specific patent data presents a significant hurdle in fulfilling a detailed comparative analysis as requested. Core requirements, such as summarizing quantitative data on performance, providing detailed experimental protocols for comparison with alternatives, and visualizing relevant signaling pathways, are contingent on the availability of such information within the patent literature or associated scientific publications.

The primary challenge lies in the absence of a clear, publicly defined application for "Ethyl 2-(5-hydroxypyridin-2-YL)acetate." It is commercially available from chemical suppliers, suggesting its use in research and development. However, without a specified role—for instance, as a crucial intermediate in the synthesis of a particular pharmaceutical agent—identifying its direct competitors and relevant performance data is not feasible.

A thorough patent landscape analysis typically involves:

  • Identifying key patents that claim the compound, its synthesis, or its specific use.

  • Analyzing the scope of these patents to understand the protected intellectual property.

  • Identifying alternative compounds or synthetic routes disclosed in the patent literature.

  • Extracting and comparing experimental data on yield, purity, efficacy, safety, and other relevant metrics.

In the case of "Ethyl 2-(5-hydroxypyridin-2-YL)acetate," the foundational step of identifying key patents with specific claims to this molecule or its explicit use has proven to be a significant obstacle.

Therefore, for research teams interested in this compound, the path forward would likely involve:

  • Internal Research: Determining the specific synthetic target for which "Ethyl 2-(5-hydroxypyridin-2-YL)acetate" is being considered as an intermediate.

  • Target-Oriented Patent Search: Conducting a patent landscape analysis on the final target molecule. This would likely reveal patents claiming various synthetic routes and intermediates, which may or may not include "Ethyl 2-(5-hydroxypyridin-2-YL)acetate" or its analogs.

  • Scientific Literature Review: A deep dive into the scientific literature may uncover publications describing the synthesis and use of this compound, which could provide the necessary context for a comparative analysis, even if it falls outside the patent domain.

Until a more specific application or synthetic context for "Ethyl 2-(5-hydroxypyridin-2-YL)acetate" is identified, a detailed and meaningful patent landscape comparison guide, as initially envisioned, remains an elusive goal. The current landscape suggests that this compound may reside in a nascent stage of exploration or be part of proprietary, undisclosed research, thus limiting the publicly available data for a comprehensive analysis.

Cross-Reactivity Profile of "Ethyl 2-(5-hydroxypyridin-2-YL)acetate" and its Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a molecule is paramount to predicting its potential off-target effects and ensuring therapeutic safety and efficacy. This guide aims to provide a comparative overview of the cross-reactivity of molecules containing the "Ethyl 2-(5-hydroxypyridin-2-YL)acetate" scaffold. However, a comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of specific cross-reactivity studies for this particular compound.

The CAS number for Ethyl 2-(5-hydroxypyridin-2-YL)acetate is 132807-30-8.[1][2] Despite its availability from chemical suppliers, there is a notable absence of published research detailing its biological activity, including its primary targets and potential off-target interactions. Searches in major bioactivity databases such as PubChem and ChEMBL did not yield any specific bioactivity data or screening results that would allow for a quantitative comparison of its cross-reactivity profile.

While direct data is unavailable, an examination of the broader class of hydroxypyridine and pyridin-2-ylacetic acid ester derivatives can offer some theoretical insights into potential cross-reactivity. Molecules containing the pyridine ring are known to interact with a wide range of biological targets due to the nitrogen atom's ability to act as a hydrogen bond acceptor and its participation in aromatic interactions. The presence of a hydroxyl group and an ethyl acetate moiety further increases the potential for diverse interactions with various enzymes and receptors.

Potential Areas for Cross-Reactivity Investigation

Given the structural motifs present in "Ethyl 2-(5-hydroxypyridin-2-YL)acetate," future cross-reactivity studies could focus on the following areas:

  • Kinases: The pyridine scaffold is a common feature in many kinase inhibitors. Screening against a panel of kinases would be a crucial first step in assessing potential off-target effects.

  • Monoamine Oxidases (MAOs): Certain pyridine derivatives have been shown to interact with MAOs. Evaluation of inhibitory activity against both MAO-A and MAO-B would be informative.

  • Cytochrome P450 (CYP) Enzymes: As with many small molecules, assessing the potential for inhibition or induction of major CYP isoforms is essential for predicting drug-drug interactions.

  • G-Protein Coupled Receptors (GPCRs): The diverse nature of GPCR binding pockets makes them susceptible to interactions with a wide variety of chemical scaffolds.

Experimental Workflow for Assessing Cross-Reactivity

For researchers planning to investigate the cross-reactivity of "Ethyl 2-(5-hydroxypyridin-2-YL)acetate" or its analogs, a general experimental workflow is proposed below.

G General Workflow for Cross-Reactivity Profiling cluster_0 Initial Screening cluster_1 Hit Validation and Selectivity cluster_2 Mechanism of Action and Cellular Effects cluster_3 In Vivo Assessment A Compound Synthesis and Purification B High-Throughput Screening (e.g., Broad Target Panel) A->B C Dose-Response Assays (IC50/EC50 Determination) B->C D Selectivity Profiling (Against Related Targets) C->D E Biochemical/Biophysical Assays (e.g., SPR, ITC) D->E F Cell-Based Assays (e.g., Signaling Pathway Analysis) D->F G Pharmacokinetic Profiling F->G H Off-Target Effect Evaluation in Animal Models G->H

Caption: A generalized workflow for the systematic evaluation of a compound's cross-reactivity.

Conclusion

At present, a data-driven comparison guide on the cross-reactivity of "Ethyl 2-(5-hydroxypyridin-2-YL)acetate" cannot be constructed due to the lack of available experimental data. The information provided here serves as a foundational overview and a proposed framework for future investigations. Researchers working with this molecule or its analogs are encouraged to perform comprehensive in vitro and in vivo profiling to elucidate its pharmacological and toxicological properties. The publication of such data would be of significant value to the scientific community.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-(5-hydroxypyridin-2-YL)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 2-(5-hydroxypyridin-2-YL)acetate

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Ethyl 2-(5-hydroxypyridin-2-YL)acetate. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment. The following information is based on the general safety principles for handling pyridine and ester compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety when handling Ethyl 2-(5-hydroxypyridin-2-YL)acetate and associated reagents.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing.[1]Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).[1]Flame-resistant lab coat, fully buttoned.[1]Use in a certified chemical fume hood.[2][3]
Chemical Synthesis and Reactions Chemical splash goggles and a face shield are required, especially when there is a risk of splashing or exothermic reaction.[1]Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is recommended.[1] Consult glove manufacturer's compatibility charts for specific solvents used.Flame-resistant lab coat. For larger scale reactions, a chemical-resistant apron over the lab coat is advised.[1]All work must be performed in a certified chemical fume hood.[2][3]
Waste Disposal Chemical splash goggles.[1]Two pairs of chemically resistant gloves.[1]Lab coat.[1]Handle in a well-ventilated area, preferably within a chemical fume hood.[3]

Operational Plan: Safe Handling Workflow

A systematic approach to handling Ethyl 2-(5-hydroxypyridin-2-YL)acetate is crucial for safety and experimental success.

Engineering Controls
  • Ventilation : Always handle Ethyl 2-(5-hydroxypyridin-2-YL)acetate in a certified chemical fume hood to minimize inhalation of vapors.[2][4] Ensure the ventilation system is functioning correctly before starting any work.

  • Ignition Sources : Keep the compound away from heat, sparks, open flames, and other sources of ignition.[5][6][7] Use explosion-proof equipment and non-sparking tools.[5][8]

  • Static Discharge : Take precautionary measures against static discharge.[5][7] Ground and bond containers and receiving equipment.[7][8]

Personal Hygiene and Safety Practices
  • Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.[9]

  • Wash hands thoroughly after handling and before any breaks.[5]

  • Avoid direct contact with skin, eyes, and clothing.[10] In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes.[2][10]

  • Remove and launder contaminated clothing before reuse.[5]

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][9]

  • Keep containers tightly closed and properly labeled.[2][6]

  • Protect containers from physical damage.[5]

Spill Response
  • Evacuate : Evacuate personnel from the immediate spill area.

  • Ventilate : Ensure the area is well-ventilated, but avoid introducing ignition sources.

  • Contain : Use absorbent materials like sand or vermiculite to contain the spill.[4]

  • Collect : Carefully collect the absorbed material into a sealed, properly labeled container for disposal.

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report all spills to the appropriate safety personnel.

Disposal Plan

Proper disposal of Ethyl 2-(5-hydroxypyridin-2-YL)acetate and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization : Unused Ethyl 2-(5-hydroxypyridin-2-YL)acetate and any contaminated materials should be treated as hazardous chemical waste.[2][10]

  • Container Disposal : Empty containers may retain product residue and should be handled as hazardous waste. Do not reuse empty containers.

  • Disposal Method : Dispose of all waste materials through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Experimental Workflow Diagram

Workflow for Safe Handling of Ethyl 2-(5-hydroxypyridin-2-YL)acetate cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Prepare Materials Prepare Materials Verify Fume Hood->Prepare Materials Weighing Weighing Prepare Materials->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontaminate Glassware Decontaminate Glassware Reaction->Decontaminate Glassware Segregate Waste Segregate Waste Reaction->Segregate Waste Doff PPE Doff PPE Decontaminate Glassware->Doff PPE Proper Disposal Proper Disposal Segregate Waste->Proper Disposal Proper Disposal->Doff PPE

Caption: Workflow for safe handling of Ethyl 2-(5-hydroxypyridin-2-YL)acetate.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.